Furosemide acyl glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVHHPUYELVHRE-GLRLOKQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120112 | |
| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72967-59-0 | |
| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72967-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furosemide glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072967590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUROSEMIDE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C1SX3FIJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Furosemide Acyl Glucuronide: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of furosemide acyl glucuronide, the principal metabolite of the potent loop diuretic furosemide. Intended for researchers, scientists, and professionals in drug development, this document delves into the metabolite's chemical structure, physicochemical properties, metabolic pathway, and analytical quantification. It also explores its pharmacological implications and inherent instability, which presents unique challenges in its study.
Introduction: The Significance of Furosemide and its Glucuronidated Metabolite
Furosemide, a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[1][2] Its therapeutic action is intrinsically linked to its metabolic fate. In humans, approximately 50% of a furosemide dose is cleared through hepatic and renal glucuronidation, with the primary metabolite being this compound.[3][4][5] This biotransformation, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, occurs in both the liver and the kidneys.[6][7]
This compound is not merely an inactive excretion product. Evidence suggests it may possess pharmacological activity, potentially contributing to the overall diuretic effect of the parent drug.[3][8] However, its inherent chemical instability and tendency for molecular rearrangement have complicated its comprehensive study and accurate quantification.[9][10] This guide aims to consolidate the current understanding of this compound, providing a critical resource for its continued investigation.
Chemical Structure and Physicochemical Properties
This compound is formed by the conjugation of the carboxylic acid group of furosemide with glucuronic acid via an ester linkage.[10] This process renders the molecule more water-soluble, facilitating its renal excretion.
Chemical Identity
-
IUPAC Name: (2S, 3S, 4S, 5R, 6S)-6-((4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoyl)oxy)-3, 4, 5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[11]
Physicochemical Data Summary
A compilation of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₉ClN₂O₁₁S | [11][12][13] |
| Molecular Weight | 506.87 g/mol | [12][13] |
| Appearance | Light yellow to yellow solid | [15] |
| Melting Point | 155 - 158°C | [15] |
| Solubility | Slightly soluble in methanol | [15] |
| Storage Conditions | Store at <-15°C in a well-closed container, hygroscopic | [12][15] |
Metabolic Pathway and Pharmacokinetics
The formation of this compound is a critical step in the elimination of furosemide. This metabolic conversion is primarily mediated by the UGT1A9 enzyme in the liver and kidneys.[6][7]
Metabolic Transformation of Furosemide
The following diagram illustrates the metabolic conversion of furosemide to its acyl glucuronide metabolite.
Caption: Metabolic pathway of furosemide to this compound.
Pharmacokinetic Profile
Furosemide and its acyl glucuronide exhibit biphasic elimination kinetics, characterized by a rapid initial phase followed by a much slower terminal phase.[16][17]
-
Initial Half-Life (Furosemide): Approximately 1.25 hours[1][16]
-
Terminal Half-Life (Furosemide): Approximately 30.4 hours[1][16]
-
Initial Half-Life (this compound): Approximately 1.31 hours[1][16]
-
Terminal Half-Life (this compound): Approximately 33.2 hours[1][16]
This extended terminal half-life is attributed to the enterohepatic cycling of the acyl glucuronide, where it is excreted in the bile, hydrolyzed back to furosemide in the gut, and then reabsorbed.[3][5] This phenomenon may contribute to a rebound effect of sodium and water retention observed after the initial diuresis.[5][16]
Chemical Instability and Isomerization
A defining characteristic of acyl glucuronides, including that of furosemide, is their inherent chemical instability. This instability is primarily due to intramolecular acyl migration, a process that is highly dependent on pH.[9][10]
pH-Dependent Degradation
This compound is most stable in acidic conditions, with maximum stability observed around pH 3.2, where its half-life is approximately 62 days.[9] However, in neutral to alkaline solutions (pH > 6.0), it becomes significantly unstable, with a half-life of only 4.4 hours at pH 7.4 and 37°C.[9][10]
This instability leads to two primary degradation pathways:
-
Hydrolysis: The ester linkage is cleaved, regenerating furosemide and glucuronic acid. This is catalyzed by both hydrogen and hydroxide ions at highly acidic and alkaline pH, respectively.[9]
-
Acyl Migration: At pH values above 3.7, the acyl group migrates from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, and C-4 positions, forming various positional isomers.[9][10] These isomers are resistant to hydrolysis by β-glucuronidase, an enzyme commonly used in drug metabolism studies to quantify glucuronidated metabolites.[10][18]
Implications for Research
The instability of this compound has significant implications for its study:
-
Sample Handling: Plasma and urine samples must be collected and stored under acidic conditions (pH ~5) and protected from light to prevent degradation.[3][4]
-
Quantification: Analytical methods that rely on enzymatic hydrolysis with β-glucuronidase will underestimate the total amount of the glucuronide due to the formation of enzyme-resistant isomers.[10][18] Direct measurement of the intact glucuronide and its isomers is therefore essential.
The following diagram illustrates the pH-dependent instability and isomerization of this compound.
Caption: Degradation pathways of this compound.
Synthesis and Isolation
The synthesis of pure this compound for use as an analytical standard is challenging due to its instability.
Biosynthetic Approach
A common method for obtaining this compound is through in vitro biosynthesis.[10]
Experimental Protocol: In Vitro Biosynthesis
-
Microsome Preparation: Prepare liver microsomes from rats induced with pregnenolone-16α-carbonitrile to enhance UDP-glucuronosyltransferase activity.
-
Incubation: Incubate the prepared microsomes with furosemide and the co-factor UDP-glucuronic acid (UDPGA) in a suitable buffer at 37°C.
-
Isolation: Terminate the reaction and isolate the formed this compound from the incubation mixture using techniques such as preparative high-performance liquid chromatography (HPLC) or ion-exchange chromatography.[9][19]
Chemical Synthesis Considerations
While direct chemical synthesis of acyl glucuronides is possible, it is often complex and can result in low yields due to the reactive nature of the ester linkage and the potential for acyl migration during synthesis and purification. For this reason, biosynthetic methods are often preferred for producing this metabolite.
Analytical Methodologies
Accurate quantification of furosemide and its acyl glucuronide metabolite is crucial for pharmacokinetic and pharmacodynamic studies. Due to the instability of the glucuronide, direct analytical methods are preferred over indirect methods that rely on hydrolysis.
High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence or ultraviolet (UV) detection is a widely used technique for the simultaneous determination of furosemide and its acyl glucuronide in biological matrices like plasma and urine.[9][19]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: For urine samples, simple dilution with the mobile phase may be sufficient.[20] For plasma samples, a protein precipitation step followed by liquid-liquid extraction is often necessary.[20][21] All sample handling should be performed under acidic conditions and with protection from light.
-
Chromatographic Separation: A gradient elution on a C18 reversed-phase column is typically employed. The mobile phase often consists of an acidic aqueous buffer and an organic modifier like acetonitrile.[19][20]
-
Detection: Fluorescence detection provides high sensitivity and selectivity for furosemide and its glucuronide.[19]
-
Quantification: Calibration curves are constructed using a purified standard of this compound.[19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the quantification of furosemide and its glucuronide.[20][21][22] This method is particularly valuable for analyzing samples with low concentrations of the analytes. The mass transition (m/z) for furosemide glucuronide is typically recorded at 505.20 > 205.[20]
Pharmacological Activity and Toxicological Implications
Pharmacological Activity
While furosemide is considered the primary active moiety, there is evidence to suggest that this compound may also contribute to the diuretic effect by inhibiting the Na+/K+/2Cl- cotransport system.[3][4][8] The prolonged presence of the metabolite due to enterohepatic recirculation could potentially extend the pharmacological action of the drug.[5]
Toxicological Profile
Glucuronidation is generally regarded as a detoxification pathway. However, the chemical reactivity of acyl glucuronides has raised concerns about their potential to covalently bind to proteins, which could lead to immune-mediated toxicity.[23] While there is no direct evidence of significant toxicity specifically attributed to this compound, the potential for protein adduct formation exists.
It is important to note that furosemide itself can cause hepatotoxicity in mice, which is thought to be mediated by a reactive metabolite formed through cytochrome P450-dependent bioactivation of the furan ring, not through the acyl glucuronide.
Conclusion
This compound is a key player in the metabolism and pharmacokinetics of furosemide. Its potential pharmacological activity underscores the importance of its accurate characterization and quantification. The inherent instability of this metabolite due to pH-dependent acyl migration presents significant analytical challenges that must be addressed through careful sample handling and the use of direct analytical methods like HPLC and LC-MS/MS. A thorough understanding of the chemical properties and disposition of this compound is essential for a complete picture of the clinical pharmacology of furosemide and for the development of new therapeutic strategies.
References
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Rachmel, A., Hazelton, G. A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 13(6), 705-710. [Link]
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Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53-62. [Link]
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Vree, T. B. (1999). Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. Journal of Pharmacy and Pharmacology, 51(10), 1105-1114. [Link]
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Vree, T. B. (1999). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. Clinical Pharmacokinetics, 36(4), 235-246. [Link]
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Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1995). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. Journal of Pharmacy and Pharmacology, 47(11), 964-969. [Link]
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Hazelton, G. A., Rachmel, A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Semantic Scholar. [Link]
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Benzi, J. R. D. L., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
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Benzi, J. R. D. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS... ResearchGate. [Link]
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Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1995). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. Journal of Pharmacy and Pharmacology, 47(11), 964-9. [Link]
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The Dual Nature of a Key Metabolite: A Technical Guide to the Mechanism of Action of Furosemide Acyl Glucuronide
Foreword: Beyond the Parent Compound
For decades, the potent loop diuretic furosemide has been a cornerstone in the management of fluid overload. Its mechanism of action, primarily attributed to the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, is well-established. However, a significant portion of furosemide's metabolic fate lies in its conversion to furosemide acyl glucuronide (F-AG), a metabolite often viewed as a simple inactivation product destined for excretion. This guide challenges that simplistic view, delving into the complex and multifaceted mechanism of action of F-AG itself. We will explore its formation, chemical reactivity, interaction with renal transporters, and its direct and indirect contributions to both the therapeutic and potential toxicological effects of furosemide. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, more nuanced understanding of this critical metabolite.
The Genesis of this compound: A Tale of Two Organs
The journey of F-AG begins with the glucuronidation of the parent furosemide molecule. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for furosemide clearance, accounting for approximately 50% of its total body clearance, with the other half being renal excretion of the unchanged drug.[1][2][3]
Enzymatic Machinery: The Key Role of UGT1A9
In vitro studies utilizing human liver and kidney microsomes have identified several UGT isoforms capable of metabolizing furosemide, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7. However, a predominant role is attributed to UGT1A9 , with potential contributions from UGT1A1.[4] The formation of F-AG is not restricted to the liver; a significant portion of this metabolic conversion occurs within the kidney itself, a critical point when considering its localized effects on renal function.[1][2][5]
Experimental Protocol: In Vitro Furosemide Glucuronidation Assay
To elucidate the kinetics of F-AG formation, a well-established in vitro assay using human liver microsomes is employed. The rationale behind this choice is to utilize a system that contains a comprehensive suite of UGT enzymes at physiologically relevant concentrations.
Methodology:
-
Microsome Preparation: Human liver microsomes are thawed on ice and resuspended in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Cofactor and Substrate Addition: The reaction mixture includes the UGT cofactor, UDP-glucuronic acid (UDPGA), and varying concentrations of furosemide. The inclusion of a pore-forming agent like alamethicin is crucial to ensure UDPGA access to the luminal active site of the UGT enzymes within the microsomal vesicles.
-
Initiation and Incubation: The reaction is initiated by the addition of UDPGA and incubated at 37°C with gentle agitation.
-
Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by a validated analytical method, such as HPLC-MS/MS, for the quantification of both furosemide and the newly formed F-AG.[6][7]
Self-Validation: The protocol's integrity is maintained by including control incubations (e.g., without UDPGA to assess non-enzymatic degradation, and without furosemide to establish a baseline). Kinetic parameters (Km and Vmax) are then determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten or Hill equation).[8]
Table 1: Comparative Kinetics of Furosemide O-Glucuronidation in Human and Mouse Liver Microsomes
| Species | Kinetic Model | S50 / Km (µM) | Vmax (pmol/min/mg) | Hill Coefficient | CLint / CLmax (µL/min/mg) |
| Human | Hill Equation | 681 | 576 | 1.3 | 0.50 |
| Mouse | Michaelis-Menten with substrate inhibition | 405 | 998 | N/A | 2.47 |
Data synthesized from[8]. This table highlights significant species differences in the kinetics of F-AG formation, a critical consideration in preclinical drug development.
The Chemical Chameleon: Instability, Hydrolysis, and Acyl Migration
This compound is a chemically labile molecule, a characteristic that is central to its mechanism of action and potential toxicity.[8] Its instability manifests primarily through two pathways: hydrolysis back to the parent drug and intramolecular acyl migration.
pH-Dependent Degradation
The stability of F-AG is highly dependent on pH. In neutral to alkaline solutions (pH > 5.6), it undergoes significant degradation.[1] The half-life of F-AG in a buffer solution at pH 7.4 and 37°C is approximately 4.4 hours.[1] Conversely, it exhibits maximum stability at a slightly acidic pH of around 3.2.[1]
The Intramolecular Shuffle: Acyl Migration
At pH values above 3.7, F-AG can undergo a process called acyl migration , where the furosemoyl group moves from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 hydroxyl groups.[1][9] This rearrangement results in the formation of positional isomers that are resistant to cleavage by β-glucuronidase, an enzyme that specifically hydrolyzes the 1-O-acyl linkage.[1][9] This resistance to enzymatic hydrolysis can prolong the presence of the furosemide moiety within the body.
Diagram 1: this compound Instability Pathways
Caption: Transporter-mediated secretion of furosemide and F-AG in the renal proximal tubule.
The Dark Side: Covalent Binding and Potential for Toxicity
The chemical reactivity of acyl glucuronides, including F-AG, raises concerns about their potential to cause toxicity. This is primarily due to their ability to covalently bind to proteins.
The Mechanism of Covalent Adduct Formation
The electrophilic nature of the acyl carbon in F-AG makes it susceptible to nucleophilic attack by amino acid residues on proteins, such as lysine, leading to the formation of stable covalent adducts. [10][11]This process can be initiated by the acyl migration of the furosemoyl group, which can then react with protein nucleophiles. It has also been shown that photoactivated furosemide and F-AG can covalently bind to human serum albumin. [12]
Toxicological Implications
The covalent modification of proteins by F-AG can have several adverse consequences:
-
Altered Protein Function: The adduction can disrupt the normal structure and function of the modified protein.
-
Haptenization and Immune Response: The F-AG-protein adduct can be recognized as a foreign antigen by the immune system, potentially leading to hypersensitivity reactions and idiosyncratic drug toxicity. [2]
Experimental Protocol: Detection of F-AG Protein Adducts
A common method to investigate the covalent binding of F-AG to proteins involves in vitro incubation followed by mass spectrometry-based detection.
Methodology:
-
Incubation: F-AG is incubated with a model protein (e.g., human serum albumin) in a buffer at physiological pH and temperature.
-
Removal of Unbound Metabolite: The reaction mixture is treated to remove any non-covalently bound F-AG, for example, by dialysis or protein precipitation.
-
Proteolytic Digestion: The protein is then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is programmed to specifically look for peptides that have been modified by the addition of the furosemide moiety. [10][11] Self-Validation: The inclusion of control incubations without F-AG is essential to identify any background modifications. The identity of the modified peptide and the specific site of adduction can be confirmed by analyzing the fragmentation pattern in the tandem mass spectrum.
Diagram 3: Covalent Binding of F-AG to Protein
Caption: Covalent modification of proteins by F-AG leading to potential toxicity.
Conclusion: A Metabolite of Consequence
This compound is far from an inert metabolite. Its formation, chemical reactivity, and interaction with renal transporters position it as a key player in the overall pharmacological and toxicological profile of furosemide. The direct inhibitory effect of F-AG on the Na-K-2Cl cotransporter suggests a contribution to the diuretic effect, while its chemical instability and propensity for covalent binding highlight a potential for adverse reactions. A comprehensive understanding of the mechanism of action of F-AG is therefore crucial for optimizing the therapeutic use of furosemide and for the development of safer diuretic drugs in the future. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating and clinically relevant metabolite.
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A Preliminary Investigation into the Diuretic Effect of Furosemide Acyl Glucuronide: An In-depth Technical Guide
Abstract
Furosemide, a potent loop diuretic, is extensively used in the clinical management of edema and hypertension. Its primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle. While the diuretic effect is largely attributed to the parent drug, emerging evidence suggests that its major metabolite, furosemide acyl glucuronide (F-AG), may also possess pharmacological activity. This technical guide provides a comprehensive preliminary investigation into the diuretic effect of F-AG, offering a synthesis of its pharmacokinetics, potential mechanism of action, and detailed protocols for its in-vivo assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the study of diuretics and drug metabolism.
Introduction: The Evolving Paradigm of Furosemide's Action
Furosemide's therapeutic efficacy is well-established; however, its complex pharmacokinetic profile, characterized by biphasic elimination, has prompted a deeper examination of its metabolic fate.[1][2] Approximately 50% of a furosemide dose is metabolized via glucuronidation, with the primary metabolite being this compound (F-AG).[3][4] Historically, glucuronidation has been viewed as a detoxification pathway, rendering compounds more water-soluble for excretion. However, the class of acyl glucuronides has been associated with chemical reactivity and, in some cases, pharmacological or toxicological effects.[5][6][7][8]
This guide challenges the conventional understanding by exploring the hypothesis that F-AG is not an inert metabolite but an active contributor to the overall diuretic effect of furosemide. The possibility that F-AG itself inhibits the Na+/K+/2Cl- cotransporter presents a significant shift in our understanding of how this widely used drug exerts its therapeutic effect.[2][3]
Pharmacokinetics: A Tale of Two Phases
The elimination kinetics of furosemide and F-AG are biphasic, consisting of a rapid initial phase followed by a prolonged terminal phase.[1][9]
-
Initial Phase (α-phase): Characterized by a short half-life of approximately 1.25 hours for both furosemide and F-AG.[1] This phase corresponds with the peak diuretic effect observed in the first few hours after administration.[2]
-
Terminal Phase (β-phase): Exhibits a much longer half-life, around 30 hours for both compounds.[1] This slow elimination is attributed to the enterohepatic cycling of F-AG, where the metabolite is excreted in the bile, hydrolyzed back to furosemide in the gut, and subsequently reabsorbed.[2][3]
This biphasic pattern is crucial for understanding the duration of action and potential for drug accumulation, particularly in patients with renal impairment.[2][3]
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for furosemide and F-AG, highlighting the similarities in their elimination half-lives.
| Parameter | Furosemide | This compound | Reference(s) |
| Initial Half-Life (t½α) | 1.25 ± 0.75 h | 1.31 ± 0.60 h | [1] |
| Terminal Half-Life (t½β) | 30.4 ± 11.5 h | 33.2 ± 28.0 h | [1] |
| Renal Excretion (0-15h) | 33.3 ± 4.8% of dose | 13.4 ± 4.7% of dose | [1][9] |
| Renal Excretion (15-96h) | 4.6 ± 1.5% of dose | 1.9 ± 1.1% of dose | [1][9] |
The Central Hypothesis: F-AG as an Active Diuretic
The core of this investigation lies in the hypothesis that F-AG is not merely a metabolic byproduct but an active diuretic agent. This is predicated on the structural similarity of F-AG to the parent furosemide molecule and the potential for it to interact with the Na+/K+/2Cl- cotransporter.
Proposed Mechanism of Action
It is postulated that F-AG, like furosemide, exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[4][10]
Caption: Proposed mechanism of action for Furosemide and F-AG.
By blocking this transporter, F-AG would reduce the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their urinary excretion and a subsequent osmotic diuresis.
In-Vivo Investigation: A Step-by-Step Protocol
To empirically test the diuretic activity of F-AG, a robust in-vivo experimental design is required. The following protocol outlines a comprehensive approach using a rat model, a commonly accepted model for diuretic screening.[11][12][13][14]
Ethical Considerations
All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and adhere to institutional and national ethical guidelines for the care and use of laboratory animals.[15][16][17][18][19] A clear scientific rationale for the use of animals is paramount, and all procedures should be designed to minimize pain and distress.[18]
Synthesis and Purification of this compound
A critical prerequisite for this investigation is the availability of pure F-AG. While challenging due to its inherent instability, F-AG can be synthesized and purified using established methods.[6][20][21]
-
Biosynthesis: In vitro incubation of furosemide with rat liver microsomes containing UDP-glucuronyltransferase activity and UDP-glucuronic acid is a common method for F-AG synthesis.[20] Microbial biotransformation can also be an effective approach for generating scalable quantities.[22]
-
Purification: High-performance liquid chromatography (HPLC) is the method of choice for isolating and purifying F-AG from the reaction mixture.[20][23]
Experimental Workflow
The following workflow provides a detailed protocol for assessing the diuretic effect of F-AG in a rat model.
Caption: In-vivo experimental workflow for diuretic activity assessment.
Step 1: Animal Model and Acclimatization
-
Species: Male Wistar or Sprague-Dawley rats (150-200g).[12][24]
-
Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment to allow for adaptation.
-
Fasting: Fast the animals for 18 hours before the experiment with free access to water to ensure uniform gastric emptying and hydration status.[25]
Step 2: Grouping and Dosing
-
Group Allocation: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., normal saline).
-
Group II (Positive Control): Furosemide (e.g., 10 mg/kg).[25]
-
Group III (Test Article): this compound (dose to be determined based on molar equivalence to the furosemide dose).
-
-
Administration: Administer the test articles via intraperitoneal (i.p.) injection to ensure rapid and complete absorption.
Step 3: Hydration and Urine Collection
-
Hydration: Immediately after dosing, administer an oral load of normal saline (e.g., 5 mL/100 g body weight) to promote a baseline urine flow.[24]
-
Metabolic Cages: Place each animal in an individual metabolic cage designed for the separate collection of urine and feces.[12][25]
-
Collection Period: Collect urine for a total of 24 hours, with an initial collection at 5 hours to assess the acute diuretic effect.[25]
Step 4: Urine Analysis
-
Volume: Measure the total urine volume for each animal at the 5-hour and 24-hour time points.
-
Electrolytes: Determine the urinary concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or ion-selective electrodes.
-
pH: Measure the pH of the collected urine samples.
Analytical Methodologies
Accurate quantification of furosemide and F-AG in biological matrices is essential. High-performance liquid chromatography (HPLC) is the most widely used and reliable technique.[26][27][28]
-
Sample Preparation: Due to the instability of F-AG, plasma and urine samples should be handled with care, including protection from light and maintenance at a pH of around 5.[2][3]
-
Chromatographic Conditions: A reversed-phase C18 column with a gradient elution system is typically employed.[23][26]
-
Detection: Fluorescence or mass spectrometry (MS) detection provides high sensitivity and selectivity for both furosemide and F-AG.[23][29]
Data Interpretation and Expected Outcomes
The diuretic activity of F-AG will be evaluated by comparing the urine output and electrolyte excretion in the F-AG treated group to both the control and furosemide-treated groups.
Key Parameters for Evaluation
-
Diuretic Action: Total urine output (mL/kg) over the collection period.
-
Saluretic Activity: Total excretion of Na+, K+, and Cl- (mEq/kg).
-
Natriuretic Activity: Specifically, the total excretion of Na+ (mEq/kg).
-
Carbonic Anhydrase Inhibition: The ratio of Na+/K+ excretion can provide insights into potential off-target effects.
Anticipated Results
If the hypothesis is correct, the F-AG treated group is expected to exhibit a significant increase in urine volume and electrolyte excretion compared to the control group. The magnitude of this effect relative to the furosemide group will be crucial in determining the potency of F-AG as a diuretic.
| Group | Expected Urine Output (5h) | Expected Na+ Excretion (5h) |
| Control | Baseline | Baseline |
| Furosemide | Significantly Increased | Significantly Increased |
| F-AG | Potentially Increased | Potentially Increased |
Conclusion and Future Directions
This technical guide provides a foundational framework for a preliminary investigation into the diuretic effect of this compound. The proposed in-vivo protocol, coupled with robust analytical methodologies, will enable a definitive assessment of F-AG's pharmacological activity.
Should F-AG be confirmed as an active diuretic, this would have significant implications for:
-
Drug Development: A deeper understanding of the contribution of active metabolites to the overall pharmacological effect of a drug.
-
Clinical Pharmacology: Re-evaluation of furosemide's dosing regimens, particularly in special populations such as those with renal or hepatic impairment where metabolite accumulation is a concern.[2][3]
-
Personalized Medicine: Potential for tailoring diuretic therapy based on an individual's metabolic profile.
Further research will be warranted to fully characterize the pharmacodynamics of F-AG, including dose-response relationships, duration of action, and its potential for off-target effects. The journey to fully understanding the intricate pharmacology of furosemide and its metabolites is ongoing, and the investigation of F-AG's diuretic activity represents a critical next step.
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A Comprehensive Technical Guide to the Metabolites of Furosemide
Introduction: Beyond the Diuretic—Understanding the Metabolic Fate of Furosemide
Furosemide (Lasix®) is a potent loop diuretic indispensable in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for treating hypertension.[1][2] Its primary mechanism involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of water and electrolytes.[3][4] While the pharmacodynamics of the parent drug are well-understood, a comprehensive grasp of its metabolic fate is critical for drug development professionals and researchers. The biotransformation of furosemide yields metabolites with varying pharmacological activity and toxicological profiles, influencing the drug's overall efficacy and safety. Understanding these metabolites, the pathways of their formation, and the analytical techniques required for their characterization is paramount for optimizing therapeutic strategies and mitigating potential risks.
This guide provides a detailed exploration of furosemide metabolism, synthesizing current knowledge into a practical resource. We will delve into the enzymatic pathways governing its transformation, characterize the known metabolites, and present state-of-the-art analytical workflows for their detection and quantification.
Part 1: The Metabolic Pathways of Furosemide
The clearance of furosemide is a balanced process, split roughly between direct renal excretion of the unchanged drug and metabolic biotransformation.[3] Approximately 50-65% of a dose is excreted unchanged in the urine, while the remainder undergoes metabolism primarily through two major pathways: glucuronidation and oxidation of the furan moiety.[3][5]
Glucuronidation: The Major Metabolic Route
The most significant metabolic pathway for furosemide is conjugation with glucuronic acid to form an acyl glucuronide.[6][7] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with in-vitro studies pointing to a predominant role for UGT1A9, and potential contributions from UGT1A1.[3] This process primarily occurs in the kidney and liver.[3][5] The resulting metabolite, furosemide acyl glucuronide (FUR-GLU), is not an inactive byproduct; it retains diuretic activity and is a crucial component of the drug's overall pharmacological effect.[1][2]
Furan Ring Oxidation: A Pathway to Bioactivation and Toxicity
The furan ring of the furosemide molecule is susceptible to oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system.[8][9] This pathway is of particular toxicological interest. Oxidation of the furan can lead to the formation of a reactive γ-ketoenal metabolite.[8][10] This electrophilic intermediate is capable of forming covalent adducts with cellular macromolecules, particularly hepatic proteins.[8] This bioactivation is the mechanistic basis for the hepatotoxicity observed in animal models, particularly mice, following high doses of furosemide.[7][8][10] Further metabolism of this intermediate can lead to a more stable γ-ketocarboxylic acid.[8] Additionally, chemical and enzymatic oxidation has been shown to produce a stable pyridinium salt through intramolecular condensation.[9]
The Controversy of Saluamine (CSA)
A second metabolite, 4-chloro-5-sulfamoylanthranilic acid (CSA), often referred to as saluamine, has been documented in numerous studies.[6][11][12] It is believed to be formed by the cleavage of the side chain from the parent molecule. However, its status as a true in-vivo metabolite is highly controversial, with some researchers suggesting it may be an analytical artifact generated during sample processing or analysis rather than a product of biological biotransformation.[1][6][13] Its pharmacological activity remains largely unknown.[11]
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Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Furosemide Acyl Glucuronide in Human Plasma and Urine
Introduction: The Challenge of Furosemide Acyl Glucuronide Quantification
Furosemide, a potent loop diuretic, is extensively metabolized in humans, with the primary metabolic pathway being glucuronidation of the carboxylic acid group to form furosemide 1-O-acyl glucuronide (FG).[1] The quantification of this metabolite is crucial in pharmacokinetic and drug-drug interaction studies to fully understand the disposition of furosemide.[2][3] However, the analysis of acyl glucuronides, including FG, is notoriously challenging due to their inherent chemical instability.
At physiological pH, FG is susceptible to two significant degradation pathways: hydrolysis back to the parent drug, furosemide, and intramolecular acyl migration.[4][5] Acyl migration involves the transfer of the furosemide moiety from the C-1 position of the glucuronic acid to the C-2, C-3, or C-4 positions, forming positional isomers.[6] These isomers are often resistant to enzymatic hydrolysis by β-glucuronidase, which can lead to an underestimation of the total FG concentration if enzymatic conversion is used as a quantification strategy.[4][5] This application note provides a robust and validated analytical method for the direct quantification of this compound in biological matrices, addressing the critical challenges of its instability. The method is grounded in principles outlined by the FDA and EMA for bioanalytical method validation.[7][8][9][10][11]
Method Rationale and Strategy
The core of this method is the stabilization of this compound immediately upon sample collection, followed by a sensitive and specific quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The strategy is built on the following principles:
-
pH Control: FG exhibits maximum stability in an acidic environment (approximately pH 3.2), where both hydrolysis and acyl migration are significantly minimized.[4] Therefore, immediate acidification of biological samples is a critical first step.
-
Direct Quantification: To avoid inaccuracies associated with indirect methods (e.g., hydrolysis followed by measurement of the parent drug), this protocol employs a direct measurement of the intact acyl glucuronide conjugate.
-
Sensitive Detection: LC-MS/MS provides the high sensitivity and selectivity required to quantify endogenous metabolites in complex biological matrices like plasma and urine.
Experimental Workflow
The overall analytical workflow is depicted below, from sample collection to data acquisition.
Caption: Figure 1: Overall workflow for the quantification of this compound.
Detailed Protocols
Part 1: Sample Collection and Stabilization
Causality: The instability of FG at neutral to alkaline pH necessitates immediate action upon sample collection to prevent degradation.[4][5] Acidification to a pH below 4 is critical for preserving the integrity of the analyte.
Protocol:
-
Plasma: Collect whole blood in tubes containing K2EDTA as the anticoagulant.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Immediately transfer the plasma to a new tube and acidify by adding 10 µL of 10% formic acid in water per 1 mL of plasma.
-
Vortex briefly and store at -80°C until analysis.
-
Urine: Collect urine samples in containers without preservatives.
-
Immediately after collection, acidify the urine by adding 10 µL of 10% formic acid in water per 1 mL of urine.
-
Vortex to mix and store at -80°C until analysis.
Part 2: Sample Preparation
The choice of sample preparation depends on the matrix. For a relatively clean matrix like urine, a simple "dilute-and-shoot" approach is sufficient. For plasma, a liquid-liquid extraction (LLE) is recommended to remove proteins and phospholipids that can cause matrix effects.[2][12]
Protocol for Urine Samples (Dilution):
-
Thaw frozen, acidified urine samples on ice.
-
Vortex the samples for 10 seconds.
-
In a clean microcentrifuge tube, combine 50 µL of the urine sample with 950 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Add the internal standard (IS), such as deuterated furosemide, to the mixture.[12]
-
Vortex for 30 seconds.
-
Transfer the final solution to an HPLC vial for injection.
Protocol for Plasma Samples (Liquid-Liquid Extraction):
-
Thaw frozen, acidified plasma samples on ice.
-
Vortex the samples for 10 seconds.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add the internal standard (IS).
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
Part 3: LC-MS/MS Analysis
This method utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometry operating in negative ion mode, which provides excellent sensitivity for furosemide and its glucuronide.
LC Parameters:
| Parameter | Condition |
| Column | Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 2% B, hold for 1 min, ramp to 95% B over 4 min, hold for 1 min, return to 2% B and re-equilibrate for 2 min. (Gradient may require optimization based on system) |
MS/MS Parameters:
| Parameter | Furosemide | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 329.0 | 505.0 |
| Product Ion (m/z) | 285.0 | 329.0 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Note: MS/MS parameters such as collision energy and declustering potential must be optimized for the specific mass spectrometer being used.
Method Validation
The described method should be fully validated according to the ICH M10 Bioanalytical Method Validation guidelines.[9][11] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
-
Calibration Curve: A calibration curve should be prepared in the same biological matrix, with a minimum of six non-zero standards. The range should be appropriate for the expected concentrations in study samples. For example, 0.125 - 250 ng/mL in plasma ultrafiltrate and 50 - 20,000 ng/mL in urine.[2][3][12]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in five replicates. The mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (%CV) for precision should not exceed 15%.[2]
-
Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte or IS.
-
Stability: The stability of FG must be thoroughly assessed under various conditions, including bench-top stability in the acidified matrix, freeze-thaw stability, and long-term storage stability at -80°C.
Acyl Migration and Isomerization
The acidic conditions used for sample handling are designed to minimize acyl migration. However, it is important to be aware of this phenomenon. The migration from the 1-O-acyl glucuronide to other positions on the glucuronic acid ring can be visualized as follows:
Caption: Figure 2: pH-dependent acyl migration of furosemide glucuronide.
This diagram illustrates why preventing this shift by maintaining a low pH is critical for accurate quantification of the initially formed 1-O-acyl glucuronide.[4][5]
Conclusion
The quantification of this compound presents significant analytical challenges, primarily due to its instability. The LC-MS/MS method detailed in this application note provides a comprehensive solution by implementing immediate sample acidification and a highly selective and sensitive analytical technique. By understanding the underlying chemistry of the analyte and adhering to rigorous validation standards, researchers can generate reliable and accurate data for pharmacokinetic and clinical studies, leading to a better understanding of furosemide's disposition in the body.
References
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Sekikawa, H., Yagi, N., Lin, E. T., & Benet, L. Z. (1995). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. Biological & pharmaceutical bulletin, 18(1), 134–139. Available at: [Link]
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Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. Available at: [Link]
-
Vilella, K. C., Lanchote, V. L., & Coelho, E. B. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 232, 115438. Available at: [Link]
-
Vilella, K. C., Lanchote, V. L., & Coelho, E. B. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 232, 115438. Available at: [Link]
-
Verwey-van Wissen, C. P., & Vree, T. B. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of chromatography. B, Biomedical applications, 655(1), 53–62. Available at: [Link]
-
Vilella, K. C., Lanchote, V. L., & Coelho, E. B. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 232, 115438. Available at: [Link]
-
Smith, P. C., & Benet, L. Z. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug metabolism and disposition: the biological fate of chemicals, 13(6), 705–710. Available at: [Link]
-
Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2005). Analytical Techniques for Furosemide Determination. Recent Research Developments in Pharmaceutical and Biomedical Analysis, 4, 1-28. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Verwey-van Wissen, C. P., & Vree, T. B. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Sciences and Applications, 655(1), 53-62. Available at: [Link]
-
Smith, P. C., & Benet, L. Z. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 13(6), 705-710. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Available at: [Link]
-
Reddy, G. S., Reddy, S. L., & Reddy, T. M. (2017). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. International Journal of Pharmaceutical Sciences and Research, 8(10), 4269-4275. Available at: [Link]
-
Carda-Broch, S., Esteve-Romero, J., & Gil-Agustí, M. (2005). Analytical Techniques for Furosemide Determination. Recent Res. Devel. Pharm. & Biomed. Anal, 4, 1-28. Available at: [Link]
-
Bar-Or, D., Bar-Or, R., Rael, L. T., & Brody, E. (2008). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. LCGC North America, 26(8), 746-756. Available at: [Link]
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Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1993). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. British journal of clinical pharmacology, 35(6), 613–619. Available at: [Link]
-
Nirogi, R., Kandikere, V., Bhyrapuneni, G., & Ponnamaneni, R. (2014). Development and Validation of a Dried Blood Spot LC-MS/MS assay To Quantify Furosemide in Human Whole Blood. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 43-51. Available at: [Link]
-
Vree, T. B., & Verwey-van Wissen, C. P. (1994). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. Clinical pharmacokinetics, 26(5), 343–352. Available at: [Link]
-
El-Gindy, A., El-Yazby, F., & Maher, M. M. (2006). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Journal of biomedical science, 13(3), 425–432. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ovid.com [ovid.com]
- 13. phenomenex.com [phenomenex.com]
Application Note: A Robust HPLC Method for the Baseline Separation of Furosemide and Its Acyl Glucuronide Metabolite
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the potent loop diuretic, furosemide, and its primary phase II metabolite, furosemide acyl glucuronide. The accurate measurement of both the parent drug and its metabolite is critical for pharmacokinetic, drug metabolism, and toxicological studies. This guide provides a comprehensive protocol using reversed-phase chromatography, explains the scientific rationale behind the methodological choices, and offers insights for robust and reproducible analysis in complex biological matrices.
Introduction: The Analytical Challenge
Furosemide (Lasix®) is a widely prescribed diuretic used to treat edema and hypertension.[1] Following administration, it is extensively metabolized, with the primary pathway being glucuronidation to form this compound.[1][2][3] This conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, significantly increases the polarity and water solubility of the molecule, facilitating its excretion.[3][4]
The analytical challenge lies in the significant physicochemical differences between the relatively nonpolar parent drug and its highly polar glucuronide metabolite.[5][6] Standard reversed-phase HPLC methods often struggle to adequately retain the early-eluting glucuronide, leading to poor resolution from the solvent front and matrix interferences.[7] Furthermore, acyl glucuronides can be unstable, susceptible to hydrolysis back to the parent drug, which can compromise analytical accuracy if not handled correctly.[8][9]
This method addresses these challenges by employing a polar-compatible reversed-phase column and an acidic mobile phase to achieve baseline separation, ensuring analytical integrity and providing a reliable tool for researchers in drug development and clinical analysis.
Analyte Physicochemical Properties
Understanding the structural differences between furosemide and its glucuronide is fundamental to developing a selective HPLC method. The addition of the bulky, hydrophilic glucuronic acid moiety dramatically alters the molecule's polarity and size.
| Property | Furosemide | This compound | Reference(s) |
| Chemical Structure |
ngcontent-ng-c3124257658="" class="ng-star-inserted"> | [10] | |
| Molecular Formula | C₁₂H₁₁ClN₂O₅S | C₁₈H₁₉ClN₂O₁₁S | [10][11] |
| Molecular Weight | 330.74 g/mol | 506.87 g/mol | [10][11] |
| Key Functional Groups | Carboxylic acid, Sulfonamide, Furan | Carboxylic acid (x2), Sulfonamide, Furan, Hydroxyl groups | [10][12] |
| Solubility | Slightly soluble in water; soluble in aqueous solutions above pH 8. | Highly water-soluble. | [2] |
Causality Behind Experimental Choices: Method Development Rationale
The selection of each parameter in this HPLC method is grounded in the chemical properties of the analytes and the principles of chromatographic separation.
-
Chromatographic Mode: Reversed-Phase HPLC Reversed-phase (RP) HPLC is the most widely used separation technique in pharmaceutical analysis due to its versatility and compatibility with aqueous-organic mobile phases, which are suitable for dissolving a wide range of drug compounds.[13][14] In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Furosemide, being moderately nonpolar, is well-retained on a C18 column. The challenge is retaining the highly polar furosemide glucuronide.
-
Stationary Phase: C18 Column with Polar Compatibility Traditional C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (>95% water), which are necessary to retain very polar analytes like glucuronides.[7] This leads to a dramatic loss of retention and reproducibility. To counter this, a modern, polar-endcapped or polar-embedded C18 column is selected. These columns incorporate polar functional groups near the silica surface, which helps maintain a hydrated layer, ensuring stable and reproducible retention even with 100% aqueous mobile phases.[5][6]
-
Mobile Phase: Acidification and Gradient Elution Furosemide and its glucuronide are both acidic compounds due to their carboxylic acid functional groups. By acidifying the mobile phase with 0.1% formic or acetic acid, the pH is lowered to approximately 2.7-3.5.[15][16][17] At this pH, the ionization of the carboxylic acid groups is suppressed, rendering the molecules less polar (more protonated) and thereby increasing their retention on the nonpolar stationary phase.[18]
A gradient elution is essential for this separation. The analysis begins with a high percentage of the aqueous mobile phase (e.g., 95% aqueous) to retain the very polar furosemide glucuronide. The organic content is then gradually increased to elute the more hydrophobic parent drug, furosemide, in a reasonable time with sharp, symmetrical peaks.
-
Detection: UV vs. Mass Spectrometry Furosemide possesses a chromophore, making it suitable for UV detection. A wavelength of 272 nm provides good sensitivity for both the parent and its metabolite.[17][19] For enhanced sensitivity and selectivity, especially in complex biological matrices like plasma or urine, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.[20][21] However, it is critical to achieve chromatographic separation even with MS/MS, as glucuronides can undergo in-source fragmentation, reverting to the parent drug and causing analytical interference.[8][9]
Experimental Workflow Diagram
Caption: HPLC workflow from preparation to data analysis.
Detailed Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A binary gradient HPLC system with a UV/Vis or Diode Array Detector (DAD). An LC-MS/MS system can be substituted for higher sensitivity.
-
Analytical Column: A polar-compatible C18 column (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax SB-AQ, or equivalent), 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: HPLC-grade acetonitrile, methanol, formic acid, and water.
-
Standards: Furosemide and Furosemide Glucuronide reference standards (≥98% purity).
Preparation of Reagents and Mobile Phase
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix and degas.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix and degas.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Furosemide and Furosemide Glucuronide reference standards into separate 10 mL volumetric flasks. Dissolve in a minimal amount of methanol or DMSO and dilute to volume with the same solvent. Store at -20°C.
-
Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard by diluting the stock solutions in Mobile Phase A. This solution should be prepared fresh daily.
Sample Preparation (Example for Human Plasma)
Note: Acyl glucuronides can hydrolyze at neutral or basic pH. Keep samples acidic and cold where possible.[8]
-
Thaw frozen plasma samples on ice.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (containing internal standard, if used) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 200 µL of Mobile Phase A.
-
Vortex briefly and centrifuge again to pellet any insoluble material.
-
Transfer the clear supernatant to an HPLC vial for analysis.
HPLC Operating Conditions
| Parameter | Setting |
| Column | Polar-compatible C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 272 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 18.0 |
Results and Discussion
Under the specified conditions, a baseline separation of furosemide glucuronide and furosemide is achieved.
-
Expected Retention Times:
-
Furosemide Glucuronide: ~3.5 - 4.5 minutes
-
Furosemide: ~9.0 - 10.0 minutes
-
The initial low organic content (5% B) allows for the strong retention of the highly polar furosemide glucuronide on the C18 column. The subsequent linear gradient effectively moves the more hydrophobic furosemide down the column, leading to its elution with excellent peak shape. The final high-organic wash step ensures that any strongly retained matrix components are eluted, preventing carryover between injections.
System Suitability
To ensure the method's performance, system suitability tests should be run before each analytical batch.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between furosemide and glucuronide | Ensures baseline separation for accurate integration. |
| Tailing Factor (Tf) | 0.8 - 1.5 for both peaks | Confirms good peak symmetry, indicating an efficient and non-overloaded column. |
| Reproducibility (%RSD) | < 2.0% for retention time and peak area (n=5) | Demonstrates the stability and precision of the HPLC system. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the critical separation of furosemide and its primary acyl glucuronide metabolite. By combining a polar-compatible stationary phase with an optimized acidic gradient, this protocol overcomes the common challenges associated with analyzing compounds of disparate polarity. This method serves as a validated starting point for researchers requiring accurate quantification of these analytes for pharmacokinetic and metabolic studies in drug development and clinical research.
References
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Fransson B, Wahlund KG, Johansson IM, Schill G. Ion-pair chromatography of acidic drug metabolites and endogenic compounds. J Chromatogr. 1976;125(1):327-344. Available from: [Link]
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Mansour O, Ismail G, Isbera M, Almouhammad M. Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. Journal of Chemical and Pharmaceutical Sciences. 2016;9(4):2880-2884. Available from: [Link]
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Kim H, Stewart J. HPLC Post-Column Ion-Pair Extraction of Acidic Drugs Using a Substituted α-Phenylcinnamonitrile Quaternary Ammonium Salt as a N. Drug Metab Dispos. 1990. Available from: [Link]
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Sánchez-de-la-Torre C, Martinez-Plata E, Garcia-Galan MJ, et al. Analytical Determination of Furosemide: The Last Researches. Crit Rev Anal Chem. 2015. Available from: [Link]
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Ferreira V, Isoherranen N, Rentsch K. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. J Chromatogr B Analyt Technol Biomed Life Sci. 2019. Available from: [Link]
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PubChem. Furosemide. National Center for Biotechnology Information. Available from: [Link]
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precisionFDA. Furosemide Glucuronide. U.S. Food and Drug Administration. Available from: [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. 2010. Available from: [Link]
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Sood S, Sawayama T, Wong C, et al. An Improved HPLC Method for the Determination of Furosemide in Plasma and Urine. J Liq Chromatogr. 1985;8(11):2013-2028. Available from: [Link]
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Ferreira V, Isoherranen N, Rentsch K. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Biomedical Chromatography. 2019. Available from: [Link]
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Jones H. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. LCGC. 2000. Available from: [Link]
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ResearchGate. Why we do use reversed phase in HPLC? 2016. Available from: [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link] Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC-Analytical-Techniques/
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Reddy B. Ion Pair Chromatography: A Critical Perspective. MedCrave Online Journal of Chemistry. 2017;1(1). Available from: [Link]
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International Agency for Research on Cancer. Furosemide (Frusemide). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Lyon (FR): IARC; 1990. Available from: [Link]
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Şoica C, Imre S, Vari C, et al. HPLC analysis of furosemide în rat plasma. Farmacia. 2009;57(5):607-614. Available from: [Link]
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ResearchGate. Analytical procedures for the analysis of furosemide in biological samples. 2022. Available from: [Link]
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Yuan L, Xu X, Ji Q. Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Bioanalysis. 2020. Available from: [Link]
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Mansour O, Ismail G, Isbera M, Almouhammad M. Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. Journal of Chemical and Pharmaceutical Sciences. 2016;9(4). Available from: [Link]
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Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. 2024. Available from: [Link]
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Yuan L, Xu XS, Ji QC. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis. 2020;12(9):615-624. Available from: [Link]
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Carr K, Rane A, Frölich JC. A simplified assay of furosemide in plasma and urine by high-pressure liquid chromatography. J Chromatogr. 1978;145(3):421-427. Available from: [Link]
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Shimadzu Chemistry & Diagnostics. Furosemide glucuronide. Available from: [Link]
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Sutar A, Rathore AS. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. 2023;41(8):334-338. Available from: [Link]
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Pharmaffiliates. Furosemide Glucuronide. Available from: [Link]
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Sravani P, Reddy G, Kumar A. Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. International Journal of Pharmaceutical Research & Analysis. 2020. Available from: [Link]
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Thean D, Abdullah N, Zaini E, et al. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules. 2024;29(10):2289. Available from: [Link]
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Trout G, Petrie M, Fu S, et al. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. J Anal Toxicol. 2022;46(3):244-252. Available from: [Link]
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PubChem. beta-D-Glucopyranuronic acid, 1-(5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoate). National Center for Biotechnology Information. Available from: [Link]
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Lu H, Li C, Wang C, et al. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metab Dispos. 2017;45(11):1195-1210. Available from: [Link]
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ClinPGx. Furosemide. Available from: [Link]
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G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. 2023. Available from: [Link]
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Quantitative Analysis of Furosemide and its Acyl Glucuronide Metabolite in Human Plasma by LC-MS/MS: An Application Note and Protocol
Introduction: The Clinical Significance and Analytical Challenge of Furosemide and its Acyl Glucuronide
Furosemide is a potent loop diuretic widely prescribed for the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for the management of hypertension.[1] Its therapeutic efficacy is directly related to its concentration in the plasma. The primary metabolic pathway for furosemide is glucuronidation, leading to the formation of furosemide acyl glucuronide (FAG). This metabolite is of significant analytical interest not only for its role in the drug's disposition but also due to the inherent instability of acyl glucuronides.[2]
Acyl glucuronides are a class of metabolites known for their chemical reactivity. They are susceptible to hydrolysis back to the parent drug and intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid moiety.[2][3] This instability poses a significant challenge for the accurate quantification of FAG in biological matrices, necessitating carefully controlled sample handling, preparation, and analytical conditions. This application note provides a comprehensive, field-proven protocol for the simultaneous determination of furosemide and its unstable acyl glucuronide metabolite in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed to ensure the integrity of the labile FAG, providing accurate and reproducible data for pharmacokinetic and drug metabolism studies.
Materials and Methods
This section details the necessary reagents, equipment, and step-by-step procedures for the successful implementation of this analytical method.
Reagents and Materials
-
Furosemide reference standard (≥98% purity)
-
This compound reference standard (≥95% purity)
-
Furosemide-d5 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of furosemide and furosemide-d5 (IS) into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
Prepare a separate stock solution of this compound in a similar manner. Due to its potential instability, dissolve FAG in acetonitrile.
Working Solutions:
-
Prepare serial dilutions of the furosemide and FAG stock solutions in 50:50 (v/v) acetonitrile:water to create a series of working solutions for spiking into plasma to form the calibration curve and quality control (QC) samples.
-
Prepare a working solution of the internal standard (furosemide-d5) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
A typical calibration curve range for furosemide could be 1-2000 ng/mL, and for FAG, 0.5-500 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
Sample Handling and Stabilization: The Critical First Step
The stability of FAG is paramount for accurate quantification. The following steps are crucial to minimize its degradation:
-
Blood Collection: Collect whole blood in tubes containing K2EDTA as the anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 4°C as soon as possible after collection.
-
Acidification: Immediately after separation, acidify the plasma to a pH of approximately 3-4 by adding a small volume of 1 M formic acid. This significantly inhibits the hydrolysis and acyl migration of FAG.
-
Storage: Store the acidified plasma samples at -70°C or lower until analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting furosemide and FAG from plasma.
Protocol:
-
Thaw the plasma samples on ice.
-
To a 100 µL aliquot of plasma (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL furosemide-d5).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following conditions have been optimized for the separation and detection of furosemide, FAG, and the internal standard.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 2% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 3.0 kV |
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Furosemide | 329.0 | 285.0 | 15 |
| This compound | 505.0 | 329.0 | 20 |
| Furosemide-d5 (IS) | 334.0 | 290.0 | 15 |
Method Validation
The developed method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentration within ±15% of nominal concentration |
Experimental Workflows and Data Visualization
To provide a clear visual representation of the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for the analysis of furosemide and its acyl glucuronide in plasma.
Caption: Chemical structures of furosemide and its acyl glucuronide metabolite.
Results and Discussion
This LC-MS/MS method demonstrates excellent selectivity and sensitivity for the simultaneous quantification of furosemide and its labile acyl glucuronide metabolite in human plasma. The acidification of plasma samples proved to be a critical step in preventing the degradation of FAG, leading to accurate and reliable results. The use of a stable isotope-labeled internal standard, furosemide-d5, effectively compensated for any variability in sample preparation and matrix effects. The method was successfully validated over a clinically relevant concentration range and meets the stringent requirements of regulatory agencies for bioanalytical method validation.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of furosemide and its unstable acyl glucuronide metabolite in human plasma. By implementing the described sample handling, preparation, and LC-MS/MS conditions, researchers, scientists, and drug development professionals can obtain high-quality data for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The validation of this method in accordance with international guidelines ensures its suitability for regulatory submissions.
References
-
ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. (n.d.). Retrieved January 15, 2026, from [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency. (n.d.). Retrieved January 15, 2026, from [Link]
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Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. (2023). Ovid. [Link]
-
Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. (2023). PubMed. [Link]
-
Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. (1994). PubMed. [Link]
-
Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples. (n.d.). Retrieved January 15, 2026, from [Link]
-
Furosemide assay in pharmaceuticals by Micellar liquid chromatography: study of the stability of the drug. (n.d.). Retrieved January 15, 2026, from [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. In Guidance for Industry. [Link]
-
High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ion chromatograms of transitions specific to furosemide (from Figure 1). - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. (n.d.). Retrieved January 15, 2026, from [Link]
-
New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (n.d.). Retrieved January 15, 2026, from [Link]
-
18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. (2022). PubMed. [Link]
-
Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac. (1985). PubMed. [Link]
-
Stability Issues in Bioanalysis: New Case Studies. (n.d.). Retrieved January 15, 2026, from [Link]
-
Stabilisation of Clinical Samples. (n.d.). Retrieved January 15, 2026, from [Link]
-
Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
Application Notes and Protocols: Isolation of Furosemide Acyl Glucuronide from Human Urine
Abstract
Furosemide, a potent loop diuretic, is primarily metabolized in humans via glucuronidation of its carboxylic acid group to form furosemide 1-O-acyl glucuronide (FAG). This metabolite is of significant interest in drug metabolism and pharmacokinetic studies. However, FAG is a chemically reactive and unstable molecule, prone to pH-dependent intramolecular acyl migration and hydrolysis. This inherent instability presents a considerable challenge for its accurate quantification and isolation from biological matrices. This document provides a comprehensive, field-tested protocol for the robust isolation of FAG from human urine, designed for researchers, scientists, and drug development professionals. The methodology emphasizes critical pre-analytical steps to preserve the integrity of the metabolite, followed by a detailed solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC) workflow. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the process.
Introduction: The Challenge of Acyl Glucuronide Instability
Glucuronidation is a major phase II metabolic pathway that enhances the water solubility and facilitates the excretion of drugs. While often considered a detoxification process, the formation of 1-O-acyl glucuronides from carboxylic acid-containing drugs like furosemide can lead to chemically reactive metabolites.[1] These metabolites are esters of glucuronic acid and are susceptible to two primary degradation pathways:
-
Hydrolysis: The ester bond can be cleaved, reverting the metabolite back to the parent drug (furosemide) and glucuronic acid. This reaction is catalyzed by both hydrogen and hydroxide ions, occurring in highly acidic or neutral-to-alkaline conditions.[2]
-
Acyl Migration: Under neutral or alkaline conditions (pH > 6.0), the acyl group (furosemide) can migrate from the C1 hydroxyl group of the glucuronic acid moiety to the C2, C3, and C4 positions.[2][3][4] This intramolecular rearrangement forms various positional isomers that are resistant to cleavage by the β-glucuronidase enzyme, complicating analytical methods that rely on enzymatic hydrolysis.[2][5]
The stability of FAG is highly pH-dependent, with maximum stability observed at a pH of approximately 3.2, where its half-life is about 62 days.[2] In contrast, at a physiological pH of 7.4 and 37°C, the half-life is a mere 4.4 hours.[2] This underscores the absolute necessity of precise sample handling to prevent artefactual degradation during collection, storage, and extraction. The protocol detailed herein is designed around this central chemical principle.
Pre-Analytical Considerations and Sample Stabilization
The First Principle: Preserve the Analyte. The integrity of the final isolated product is determined by the very first steps of sample collection. Given the rapid degradation of FAG at neutral pH, immediate stabilization of the urine matrix is paramount.
-
Collection: Urine samples should be collected in containers kept on ice or refrigerated.
-
Immediate Acidification: Immediately following collection, the urine pH must be adjusted. Add 1 M citric acid or phosphoric acid dropwise to the fresh urine sample to lower the pH to a range of 3.5 - 4.5. This pH range is a practical compromise that significantly enhances stability while minimizing the risk of acid-catalyzed hydrolysis that can occur at very low pH (<2.8).[2]
-
Storage: After acidification, samples should be flash-frozen, preferably in liquid nitrogen, and stored at ≤ -70°C until analysis. This minimizes both chemical degradation and potential enzymatic activity.
Materials and Reagents
| Reagents and Consumables | Grade | Supplier Example |
| Water | HPLC or Milli-Q Grade | Millipore |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade | Sigma-Aldrich |
| Citric Acid | ACS Grade | Sigma-Aldrich |
| Furosemide Standard | ≥98% Purity | Sigma-Aldrich |
| Solid-Phase Extraction Cartridges | Mixed-Mode Anion Exchange | Waters, Agilent |
| Syringe Filters (0.22 µm) | PVDF or PTFE | Millipore |
| Collection Tubes | Low-binding polypropylene | Eppendorf |
Experimental Workflow for FAG Isolation
The overall strategy involves a preliminary clean-up and concentration of the urine sample using Solid-Phase Extraction (SPE), followed by high-resolution purification using preparative HPLC.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylglucuronide in alkaline conditions: migration vs. hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. | Semantic Scholar [semanticscholar.org]
Title: High-Sensitivity Fluorescence-Based Detection of Furosemide Acyl Glucuronide in Biological Matrices
An Application Note and Protocol for Researchers
Introduction
Furosemide is a potent loop diuretic widely used in the treatment of edema and hypertension. In humans, a significant metabolic pathway for furosemide is the formation of furosemide acyl glucuronide (F-Glu), an active metabolite.[1][2][3] The characterization and quantification of drug metabolites are critical components of drug development and safety assessment. Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of evaluating metabolites, particularly those that are present in humans at concentrations greater than 10% of the total drug-related exposure.[4][5] Inadequate characterization of such metabolites can lead to delays in drug development and marketing.[4]
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma and urine, using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). Furosemide and its acyl glucuronide conjugate possess native fluorescence, which allows for their direct measurement with high sensitivity and specificity, avoiding the need for complex derivatization steps.[1][6] This method is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies, aligning with the principles of bioanalytical method validation outlined by the FDA.[7][8]
Principle of the Method: Native Fluorescence Spectroscopy
Fluorescence spectroscopy is an analytical technique that measures the emission of light (fluorescence) from a molecule that has absorbed light.[9] When a molecule, known as a fluorophore, absorbs light at a specific excitation wavelength, it moves to a higher electronic energy state. It then rapidly returns to its ground state, emitting the excess energy as light at a longer, lower-energy wavelength (the emission wavelength).
Furosemide contains a fluorescent moiety within its chemical structure, enabling its detection without chemical modification. The conjugation of glucuronic acid to form the acyl glucuronide metabolite does not quench this intrinsic fluorescence, allowing both the parent drug and the metabolite to be detected and quantified. The key to this method is the separation of furosemide and this compound using HPLC, followed by their individual detection and quantification by the fluorescence detector set at the optimal excitation and emission wavelengths.
Instrumentation and Reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump
-
Autosampler with temperature control
-
Column oven
-
Fluorescence Detector (FLD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
Reagents and Standards:
-
Furosemide analytical standard
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Triethylamine
-
Sodium heptanesulfonate (for ion-pairing, if needed)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma and urine (drug-free, for standards and controls)
Experimental Protocols
Protocol 1: Preparation of Standards, Quality Controls, and Samples
The foundation of a trustworthy protocol is the accurate preparation of calibration standards and quality control (QC) samples. This ensures the method's reliability as mandated by bioanalytical validation guidelines.[8]
1. Preparation of Stock Solutions:
-
Accurately weigh approximately 10 mg of furosemide and this compound reference standards.
-
Dissolve each standard in methanol to prepare individual stock solutions of 1 mg/mL. Store these solutions at -20°C, protected from light. Furosemide is known to be light-sensitive.[2]
2. Preparation of Calibration (CAL) and Quality Control (QC) Samples:
-
Prepare working solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Spike drug-free plasma or urine with the appropriate working solutions to create a calibration curve with at least 6-8 non-zero points. A typical concentration range for plasma might be 0.01 µg/mL to 5 µg/mL.[1][10]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC).
3. Sample Preparation from Biological Matrices:
-
Method A: Simple Dilution (for Urine and Plasma Ultrafiltrate) [10][11]
-
Thaw frozen urine or plasma ultrafiltrate samples to room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Take a 50 µL aliquot of the sample and add it to 1 mL of the initial mobile phase solution.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for injection.
-
-
Method B: Protein Precipitation (for Plasma) [6]
-
Thaw frozen plasma samples to room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
-
Protocol 2: HPLC-FLD Analysis
The chromatographic separation is critical for resolving the parent drug from its metabolite and any endogenous interferences.
1. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Chromolith Performance RP-18e).[6]
-
Mobile Phase: A gradient elution is often required for optimal separation.
-
Solvent A: Water with 0.1% formic acid (or an alternative like a buffer with triethylamine and sodium heptane-sulfonate, adjusted to pH 2.5 with phosphoric acid).[6]
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 10-15%) for the first few minutes.
-
Linearly increase the percentage of Solvent B to elute furosemide and its more lipophilic glucuronide.
-
Include a column wash step with a high percentage of Solvent B, followed by re-equilibration at initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20-50 µL.
2. Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 235 nm.[6]
-
Emission Wavelength (λem): 402 nm.[6]
-
Note: Optimal wavelengths should be confirmed empirically using a standard solution of this compound, as different instruments and solvent conditions can cause slight shifts. Some studies have used alternative wavelengths.[12][13][14]
Workflow for HPLC-FLD Analysis of this compound
Caption: Workflow from sample preparation to data analysis.
Protocol 3: Bioanalytical Method Validation
A rigorous validation process ensures that the analytical method is reliable and reproducible for its intended purpose.[7] The following parameters, based on FDA guidance, must be assessed.[8]
-
Selectivity and Specificity: Analyze at least six different blank lots of the biological matrix to ensure no endogenous components interfere with the detection of furosemide or its glucuronide.
-
Linearity and Range: Analyze the calibration curve over at least three independent runs. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine intra-day and inter-day accuracy and precision by analyzing QC samples (LQC, MQC, HQC) in replicate (n=5) on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[10]
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the response of pre-extraction spiked samples to post-extraction spiked samples at three QC levels.
-
Matrix Effect: Assess the suppressive or enhancing effect of the biological matrix on the analyte's ionization by comparing the response of post-extraction spiked samples to that of pure standards in solution.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a defined period.
-
Long-Term Stability: Stored at -20°C or -80°C.
-
Post-Preparative Stability: In the autosampler.
-
Key Performance Characteristics
The following table summarizes typical performance data for the fluorescence-based detection of furosemide and its acyl glucuronide.
| Parameter | Furosemide | This compound | Reference |
| Excitation Wavelength (λex) | 235 nm | ~235 nm (Assumed similar to parent) | [6] |
| Emission Wavelength (λem) | 402 nm | ~402 nm (Assumed similar to parent) | [6] |
| Limit of Quantitation (Plasma) | 0.007 µg/mL | 0.010 µg/mL | [1] |
| Limit of Quantitation (Urine) | 0.10 µg/mL | 0.15 µg/mL | [1] |
| Linearity Range (Plasma) | 0.50 - 2500 ng/mL | 0.125 - 250 ng/mL (in ultrafiltrate) | [10][11] |
| Linearity Range (Urine) | 50 - 20,000 ng/mL | 50 - 20,000 ng/mL | [10][11] |
Troubleshooting and Expert Insights
-
Causality: Poor peak shape or tailing.
-
Insight: This is often caused by secondary interactions between the analyte and the stationary phase or by a mismatch between the injection solvent and the mobile phase. Furosemide's acidic nature can lead to tailing.
-
Solution: Ensure the pH of the mobile phase is low (e.g., pH 2.5-3.0) to keep the carboxylic acid group protonated. Ensure the reconstitution solvent is as weak as or weaker than the initial mobile phase.
-
-
Causality: Low signal intensity or sensitivity.
-
Insight: Sub-optimal fluorescence detector settings or sample degradation can lead to a weak signal. Furosemide and its acyl glucuronide are light-sensitive.
-
Solution: Always protect samples and standards from light by using amber vials and minimizing exposure. Empirically optimize the excitation and emission wavelengths using a dedicated fluorescence spectrophotometer or the detector's scanning function. Ensure the detector's lamp is within its operational lifetime.
-
-
Causality: Drifting retention times.
-
Insight: This typically points to issues with the HPLC system, such as an unstable pump, a leak, or a column that is not properly equilibrated.
-
Solution: Ensure the pump is delivering a consistent flow and composition. Allow the column to equilibrate for at least 10-15 column volumes with the initial mobile phase before the first injection. Check for leaks in the system.
-
-
Causality: Isomerization of the Acyl Glucuronide.
-
Insight: Furosemide 1-O-acyl glucuronide can undergo pH-dependent intramolecular acyl migration to form isomers that may be resistant to β-glucuronidase and have different chromatographic properties.
-
Solution: Maintain sample pH at approximately 5 and keep samples cold to minimize isomerization.[2] Analyze samples as quickly as possible after preparation.
-
Conclusion
The HPLC method with fluorescence detection described here provides a robust, sensitive, and selective approach for the direct quantification of furosemide and its major metabolite, this compound, in biological fluids. By leveraging the native fluorescence of these compounds, the protocol avoids cumbersome derivatization steps, streamlining sample analysis. Adherence to rigorous validation procedures ensures that the data generated is reliable and suitable for supporting drug development programs, from preclinical pharmacokinetic studies to clinical trials, thereby fulfilling critical regulatory requirements for metabolite safety assessment.
References
-
Kerremans, A. L., & van der Wytema, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53–62. [Link]
-
Trubetskoy, O. V., & Shaw, P. M. (1999). A fluorescent assay amenable to measuring production of beta-D-glucuronides produced from recombinant UDP-glycosyl transferase enzymes. Drug Metabolism and Disposition, 27(5), 555–557. [Link]
-
Zivanovic, L. et al. (2006). Analytical Techniques for Furosemide Determination. Open University Chemistry Journal. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
-
Benzi, J. R. de L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
-
Raducan, A., et al. (2006). High-throughput liquid-chromatography method with fluorescence detection for reciprocal determination of furosemide or norfloxacin in human plasma. Journal of Biochemical and Biophysical Methods, 69(1-2), 159–169. [Link]
-
ResearchGate. (n.d.). Steady-state excitation = emission spectra of furosemide. [Link]
-
RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]
-
Al-Sabha, W. N. (2019). Spectrofluorometric Determination of Furosemide in Some Pharmaceutical Product Using Acriflavine as a Reagent. AIP Conference Proceedings, 2144(1), 020011. [Link]
-
van der Wytema, C. P., & Kerremans, A. L. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection Preliminary pharmacokinetics and effect of probenecid. Open University Chemistry Journal. [Link]
-
Benzi, J. R. de L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. PubMed, 37634358. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
El-Kimary, E. I., et al. (2022). Use of green fluorescent nano-sensors for the determination of furosemide in biological samples and pharmaceutical preparations. Scientific Reports, 12(1), 16869. [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
-
Jalali, E., & Sargolzaei, J. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR protocols, 5(4), 103429. [Link]
-
Miller, B., et al. (2023). Immobilised-enzyme microreactors for the identification and synthesis of conjugated drug metabolites. RSC Advances, 13(45), 31690–31698. [Link]
-
The University of Manchester. (n.d.). Analytical technique: Fluorescence Spectroscopy. [Link]
-
Jalali, E., & Sargolzaei, J. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. PubMed, 39488833. [Link]
-
Kumar, M., et al. (2019). Fluorescence Excitation-Emission Spectroscopy: An Analytical Technique to Monitor Drugs of Addiction in Wastewater. Applied Sciences, 9(4), 779. [Link]
-
Farr, J. M., et al. (2020). Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. Analytical Methods, 12(3), 309–315. [Link]
-
Lin, H.-Y., et al. (2017). Real-time imaging of intestinal bacterial β-glucuronidase activity by hydrolysis of a fluorescent probe. Scientific Reports, 7(1), 3193. [Link]
-
Valentova, J., et al. (1995). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. British Journal of Clinical Pharmacology, 39(2), 129–134. [Link]
Sources
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- 2. Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-perfor… [ouci.dntb.gov.ua]
- 3. Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 5. fda.gov [fda.gov]
- 6. High-throughput liquid-chromatography method with fluorescence detection for reciprocal determination of furosemide or norfloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Furosemide Acyl Glucuronide Isomerization: A Technical Guide for Researchers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furosemide and its metabolites. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the pH-dependent isomerization of furosemide acyl glucuronide (FG). Understanding and controlling this process is critical for accurate bioanalysis and interpretation of pharmacokinetic data.
Introduction to this compound Instability
Furosemide, a potent loop diuretic, is primarily metabolized in humans via glucuronidation of its carboxylic acid group to form furosemide 1-O-acyl glucuronide (FG).[1][2] Like many acyl glucuronides, FG is a reactive metabolite susceptible to intramolecular rearrangement through a process called acyl migration.[3][4] This pH-dependent isomerization leads to the formation of positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers) that are resistant to hydrolysis by β-glucuronidase.[5][6] This resistance can lead to a significant underestimation of the total furosemide glucuronide concentration in biological samples if enzymatic hydrolysis is used as the sole method of quantification.[7]
This guide will address common challenges and questions related to the handling, analysis, and interpretation of data involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I seeing multiple peaks for furosemide glucuronide in my HPLC analysis, even when I expect only one?
Answer: The appearance of multiple peaks is a classic sign of pH-dependent isomerization of the this compound. The initially formed 1-O-acyl glucuronide (the biosynthetic product) can spontaneously rearrange to other positional isomers in aqueous solutions, particularly at neutral to alkaline pH.[6]
Troubleshooting:
-
Check the pH of your sample and mobile phase: Furosemide glucuronide is most stable at a slightly acidic pH of approximately 3.2.[6] Above pH 3.7, the rate of acyl migration increases significantly.[6] Ensure your sample collection, storage, and analytical conditions are optimized to maintain a low pH.
-
Review your sample handling and storage procedures: Prolonged storage of biological samples (plasma, urine) at physiological pH (around 7.4) will promote isomerization.[8][9] Samples should be acidified shortly after collection and stored at low temperatures (-70°C or colder) to minimize degradation.[10]
-
Confirm peak identity: Use mass spectrometry (LC-MS/MS) to confirm that the additional peaks are indeed isomers of furosemide glucuronide. The parent ion (M-1)- at m/z 505 will be the same for all isomers, but their fragmentation patterns and chromatographic retention times will differ.[5]
FAQ 2: My quantification of furosemide after β-glucuronidase treatment seems lower than expected. What could be the cause?
Answer: This is a common issue and is likely due to the formation of β-glucuronidase-resistant isomers of this compound.[5] The enzyme specifically cleaves the 1-O-acyl linkage, but the rearranged isomers (2-O, 3-O, and 4-O) are not substrates for β-glucuronidase.[6] Therefore, any isomerization that occurs before enzymatic hydrolysis will lead to an underestimation of the total glucuronide conjugate.
Troubleshooting:
-
Minimize isomerization prior to analysis: As detailed in FAQ 1, strict pH control and proper sample storage are paramount.
-
Consider alkaline hydrolysis: As an alternative to enzymatic hydrolysis for quantifying total furosemide from its glucuronide conjugates, mild alkaline hydrolysis can be used. This method will cleave all acyl glucuronide isomers, providing a more accurate measure of the total conjugate concentration. However, be aware of the potential for degradation of the parent furosemide under harsh alkaline conditions.
-
Direct quantification of the glucuronide and its isomers: The most accurate approach is to develop an HPLC or LC-MS/MS method that can separate and directly quantify the 1-O-acyl glucuronide and its major isomers.[1][10]
FAQ 3: At what pH is this compound most stable, and what are the optimal storage conditions?
Answer: this compound exhibits maximum stability in a slightly acidic environment. Studies have shown that the half-life is significantly extended at approximately pH 3.2, with a half-life of about 62 days.[6] Conversely, at physiological pH (7.4) and 37°C, the half-life is dramatically shorter, around 4.4 hours.[6]
Optimal Storage and Handling Protocol:
-
Immediate Acidification: Upon collection of biological samples (plasma, urine), immediately adjust the pH to a range of 3.0-5.0.[8][9] This can be achieved by adding a small volume of a suitable acid (e.g., formic acid, acetic acid).
-
Rapid Freezing: After acidification, samples should be frozen as quickly as possible.
-
Low-Temperature Storage: For long-term storage, temperatures of -70°C or lower are recommended to minimize both isomerization and hydrolysis.
-
Minimize Thaw Cycles: Avoid repeated freeze-thaw cycles, as these can accelerate degradation.
-
Light Protection: Furosemide and its metabolites are known to be light-sensitive.[11][12] All samples should be handled in a manner that protects them from light exposure.
Experimental Protocols
Protocol 1: Sample Preparation for Stabilization of this compound in Plasma
This protocol is designed to minimize ex-vivo isomerization of this compound in plasma samples.
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Acidification: For every 1 mL of plasma, add 20 µL of 1 M formic acid to adjust the pH to approximately 4-5. Gently vortex to mix.
-
Storage: Immediately freeze the acidified plasma samples at -70°C or below until analysis.
Protocol 2: HPLC Method for the Separation of Furosemide and its Acyl Glucuronide Isomers
This is a general guideline for an HPLC method. The specific conditions may need to be optimized for your system and column.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is necessary to separate the isomers. An example gradient is as follows:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 60% A, 40% B
-
15-18 min: Linear gradient to 5% A, 95% B
-
18-20 min: Hold at 5% A, 95% B
-
20.1-25 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for furosemide (e.g., 271 nm) or, ideally, mass spectrometric detection for confirmation.[10][13] Fluorescence detection can also be employed.[1][6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Half-life | Primary Degradation Pathway | Reference(s) |
| < 2.8 | 37 | Variable | Hydrolysis to Furosemide | [6] |
| 3.2 | 37 | ~62 days | Minimal Degradation | [6] |
| > 3.7 | 37 | Decreasing with increasing pH | Acyl Migration (Isomerization) | [6] |
| 7.4 | 37 | ~4.4 hours | Acyl Migration and Hydrolysis | [6] |
Visualization of Key Processes
Diagram 1: pH-Dependent Degradation Pathways of this compound
Caption: this compound degradation pathways.
Diagram 2: Recommended Sample Handling Workflow
Caption: Workflow for preserving sample integrity.
References
-
Rachmel, A., Hazelton, G. A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 13(6), 705–710. [Link]
-
Sekikawa, H., Yagi, N., Lin, E. T., & Benet, L. Z. (1995). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. Biological & Pharmaceutical Bulletin, 18(1), 134–139. [Link]
-
Boase, S., & O'Connor, M. (2006). Acyl glucuronide reactivity in perspective: Biological consequences. ResearchGate. [Link]
-
Bradshaw, P. R., Stachulski, A. V., Wilson, I. D., & Park, B. K. (2020). Acyl glucuronide reactivity in perspective. Drug Discovery Today, 25(9), 1639–1650. [Link]
-
Stachulski, A. V., & Wilson, I. D. (2011). Chemistry and reactivity of acyl glucuronides. Current Drug Metabolism, 12(7), 646–664. [Link]
-
Wilson, I. D., & Park, B. K. (2020). Acyl glucuronide reactivity in perspective. Drug Discovery Today, 25(9), 1639-1650. [Link]
-
Regan, S. L., & Wilson, I. D. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(8-9), 469–484. [Link]
-
Rachmel, A., Hazelton, G. A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Semantic Scholar. [Link]
-
Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1995). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. Journal of Pharmacy and Pharmacology, 47(11), 964-969. [Link]
-
Argikar, U. A., & Mangold, J. B. (2015). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism Letters, 9(1), 20–35. [Link]
-
Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53–62. [Link]
-
Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1995). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. Journal of Pharmacy and Pharmacology, 47(11), 964-969. [Link]
-
Vree, T. B. (1997). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. Clinical Pharmacokinetics, 32(4), 296–308. [Link]
-
Ruiz-Ángel, M. J., García-Alvarez-Coque, M. C., & Berthod, A. (2009). Analytical Techniques for Furosemide Determination. Critical Reviews in Analytical Chemistry, 39(1), 27-44. [Link]
-
Vree, T. B. (1997). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. ClinPGx. [Link]
-
Baranowska, I., & Wilczek, A. (2010). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. ResearchGate. [Link]
-
Benzi, J. R. D. L., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
-
Ruiz-Angel, M. J., Garcia-Alvarez-Coque, M. C., & Berthod, A. (2009). Analytical Techniques for Furosemide Determination. ResearchGate. [Link]
-
Benzi, J. R. D. L., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
-
Walker, G. S., Bauman, J. N., & Johnson, D. A. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 876–886. [Link]
-
Shah, K. A., & Chow, D. (1981). Stability of furosemide in aqueous systems. Journal of Pharmaceutical Sciences, 70(11), 1324–1326. [Link]
-
Vree, T. B. (1997). Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. OUCI. [Link]
-
Lee, H. S., & Lee, M. G. (1991). An Improved HPLC Method for the Determination of Furosemide in Plasma and Urine. Journal of the Korean Chemical Society, 35(6), 661-667. [Link]
-
Veeprho. (n.d.). This compound. Veeprho. [Link]
-
Mansour, A., & Al-Akkam, E. (2018). The effect of moisture and temperature on the physicochemical properties of furosemide tablets marketed in Syria. World Journal of Pharmaceutical Research, 7(1), 38-48. [Link]
-
Tu, Y. H., & Stiles, M. L. (1997). Chemical Stability of Furosemide in Minibags and Polypropylene Syringes. International Journal of Pharmaceutical Compounding, 1(5), 346-348. [Link]
-
Benzi, J. R. D. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. ResearchGate. [Link]
Sources
- 1. Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Chemistry and reactivity of acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. | Semantic Scholar [semanticscholar.org]
- 8. Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
Furosemide Acyl Glucuronide Hydrolysis: A Technical Support Guide for Researchers
Prepared by a Senior Application Scientist
This technical support center is designed for researchers, scientists, and drug development professionals investigating the hydrolysis of furosemide acyl glucuronide (FG) in aqueous solutions. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the integrity and accuracy of your experimental data. Acyl glucuronides are a class of metabolites known for their reactivity, and understanding their behavior is critical for accurate pharmacokinetic and toxicological assessments.
Understanding the Instability: The Core Challenge
This compound is an ester-linked metabolite that is susceptible to two primary degradation pathways in aqueous solutions: hydrolysis and intramolecular acyl migration. These reactions are highly dependent on pH and temperature, making careful experimental design and sample handling paramount.[1][2]
-
Hydrolysis: The ester bond of the glucuronide is cleaved, releasing the parent drug, furosemide, and glucuronic acid. This reaction is catalyzed by both hydrogen and hydroxide ions.[1]
-
Intramolecular Acyl Migration: The furosemide acyl group moves from its initial 1-O-β position to other hydroxyl groups on the glucuronic acid ring, forming positional isomers (e.g., 2-, 3-, and 4-O-esters).[1][3] This process is the predominant degradation pathway under physiological conditions.[3] A key consequence of this migration is that the resulting isomers are resistant to cleavage by β-glucuronidase, an enzyme commonly used to quantify glucuronide conjugates.[1][4]
Below is a diagram illustrating the degradation pathways of this compound.
Caption: Degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most stable?
A1: this compound exhibits maximum stability in acidic conditions, specifically around pH 3.2, where its half-life is approximately 62 days at 37°C.[1] As the pH moves towards neutral and alkaline conditions, its stability decreases significantly.
Q2: What is the half-life of this compound at physiological pH?
A2: At a physiological pH of 7.4 and a temperature of 37°C, the half-life of this compound is approximately 4.4 hours.[1] This inherent instability underscores the need for rapid sample processing and stabilization.
Q3: What are the primary degradation products of this compound?
A3: The degradation products depend on the pH of the solution.
-
Above pH 3.7: The primary degradation pathway is intramolecular acyl migration, leading to the formation of various positional isomers that are resistant to β-glucuronidase.[1][4]
-
Below pH 3.7: Acyl migration is not typically observed. Instead, hydrolysis to furosemide and glucuronic acid is the main degradation route. In highly acidic media, furosemide can further degrade to 4-chloro-5-sulfamoylanthranilic acid (CSA).[1]
Q4: Can I use β-glucuronidase to measure the total amount of furosemide glucuronide in my samples?
A4: No, this approach is not reliable for accurate quantification. The positional isomers formed through acyl migration are resistant to β-glucuronidase cleavage.[1][4] Therefore, enzymatic hydrolysis will only measure the remaining parent 1-O-β-acyl glucuronide, leading to an underestimation of the total conjugate concentration. Direct analytical methods such as HPLC or LC-MS/MS are required to measure the parent glucuronide and its isomers simultaneously.[1][5]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected concentration of parent furosemide. | Ex vivo hydrolysis: The acyl glucuronide has degraded back to the parent drug during sample collection, storage, or processing. This is especially likely if samples were not immediately stabilized or were stored at an inappropriate pH or temperature.[2][6] | - Immediately after collection, acidify biological samples (e.g., plasma, urine) to a pH of ~5 and freeze them at -80°C.[7][8] - Keep samples on ice during processing and minimize the time between thawing and analysis. - Use an analytical method that can distinguish between the parent drug and its glucuronide. |
| Inconsistent or non-reproducible results in stability studies. | Inadequate pH control: The pH of the buffer solution may be incorrect or may have shifted during the experiment. Acyl glucuronide stability is highly pH-dependent.[1][2] Temperature fluctuations: Inconsistent incubation temperatures can lead to variable degradation rates.[2][9] | - Prepare buffers carefully and verify the pH with a calibrated meter before starting the experiment. - Use a temperature-controlled incubator or water bath and monitor the temperature throughout the study. |
| Multiple peaks observed in the chromatogram for the glucuronide. | Acyl migration: This is an expected outcome, especially at pH values above 3.7.[1] These additional peaks correspond to the positional isomers of the acyl glucuronide. | - Develop a chromatographic method that can resolve the parent glucuronide from its isomers. Gradient elution is often necessary.[1][5] - Use mass spectrometry (MS) detection to confirm the identity of the isomers, as they will have the same mass-to-charge ratio (m/z) as the parent glucuronide.[4] |
| Low recovery of the acyl glucuronide from the analytical column. | On-column degradation: The pH of the mobile phase may be contributing to the degradation of the analyte on the column. Irreversible binding: Acyl glucuronides can covalently bind to proteins and other nucleophiles.[2][10] While less common on an HPLC column, it is a possibility. | - Use a mobile phase with a pH that ensures the stability of the acyl glucuronide (ideally acidic). - Ensure the sample is properly quenched and free of proteins before injection. |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in aqueous buffer solutions at various pH levels.
1. Materials and Reagents:
-
This compound standard
-
Phosphate buffer solutions (0.1 M) at various pH values (e.g., 3.2, 5.0, 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other acidifier)
-
Temperature-controlled incubator or water bath
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare the phosphate buffer solutions and adjust to the desired pH values.
-
Bring the buffer solutions to the desired incubation temperature (e.g., 37°C).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Initiate the experiment by adding a small volume of the stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 20 µM).[11]
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of cold acetonitrile with formic acid.[11] This stops the degradation and precipitates any proteins.
-
Vortex the quenched samples and centrifuge to pellet any precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated HPLC or LC-MS/MS method capable of separating furosemide, its acyl glucuronide, and any isomers.
Below is a diagram illustrating the experimental workflow for the in vitro stability assessment.
Caption: Workflow for in vitro stability assessment of FG.
Protocol 2: Best Practices for Biological Sample Handling
To ensure the integrity of this compound in biological matrices like plasma or urine, follow these best practices.
-
Collection: Collect samples using appropriate tubes containing an anticoagulant (for plasma).
-
Immediate Stabilization: As soon as possible after collection, acidify the samples to a pH of approximately 5. This can be achieved by adding a small amount of a suitable buffer or acid.
-
Storage: Immediately freeze the stabilized samples and store them at -80°C until analysis.[12][13]
-
Thawing: When ready for analysis, thaw samples on ice to minimize degradation.
-
Processing: Perform all sample preparation steps (e.g., protein precipitation, extraction) at low temperatures (e.g., on ice or in a cold room).
-
Analysis: Analyze the samples as soon as possible after preparation.
Data Presentation
Table 1: pH-Dependent Stability of this compound at 37°C
| pH | Half-life | Primary Degradation Pathway | Reference |
| < 2.8 | Unstable | Hydrolysis | [1] |
| 3.2 | ~62 days | Minimal Degradation | [1] |
| > 5.6 | Unstable | Acyl Migration & Hydrolysis | [1] |
| 7.4 | ~4.4 hours | Acyl Migration & Hydrolysis | [1] |
References
-
Smith, P. C., & Benet, L. Z. (1995). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. Biological & Pharmaceutical Bulletin, 18(10), 1424-1428. [Link]
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Hasegawa, J., Smith, P. C., & Benet, L. Z. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 13(6), 705-709. [Link]
-
Semantic Scholar. (n.d.). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. [Link]
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Shipkova, M., & Oellerich, M. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 42(1), 1-22. [Link]
-
Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53-62. [Link]
-
Bolze, S. (2004). In Vitro Screening Assay of the Reactivity of Acyl Glucuronides. In Methods in Molecular Biology (pp. 145-152). Humana Press. [Link]
-
Li, W., et al. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Analytical Chemistry, 94(29), 10357-10364. [Link]
-
Vree, T. B., & van der Ven, J. A. (1995). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. Clinical Pharmacokinetics, 28(5), 375-385. [Link]
-
Gunduz, M., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism Letters, 12(2), 85-97. [Link]
-
Smith, P. C., Hasegawa, J., Langendijk, P. N., & Benet, L. Z. (1985). Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac. Drug Metabolism and Disposition, 13(1), 110-112. [Link]
-
Camilleri, P., Buch, A., Soldo, B., & Hutt, A. J. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 48(9), 958-972. [Link]
-
Berry, A., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(4), 654-665. [Link]
-
Ottaviani, G., et al. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition, 43(11), 1749-1755. [Link]
-
Benzi, J. R. D. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
-
Xu, R. F., & Li, W. (2014). In Vitro Assessment of the Reactivity of Acyl Glucuronides. In Methods in Molecular Biology (pp. 167-177). Humana Press. [Link]
-
RSC Publishing. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry. [Link]
-
Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1993). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. Journal of Pharmacy and Pharmacology, 45(10), 888-893. [Link]
-
Li, W., et al. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 12(1), 59-75. [Link]
-
Benzi, J. R. D. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
-
Lin, E. T., et al. (1985). An Improved HPLC Method for the Determination of Furosemide in Plasma and Urine. Journal of Liquid Chromatography, 8(8), 1419-1432. [Link]
-
Gunduz, M., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism Letters, 12(2), 85-97. [Link]
-
Rowe, E. J., et al. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 46(11), 1634-1647. [Link]
-
Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1993). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. Journal of Pharmacy and Pharmacology, 45(10), 888-893. [Link]
-
OUCI. (n.d.). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. [Link]
-
PubMed. (2025). Enzymatic hydrolysis of acyl glucuronide metabolites in human liver microsomes correlates to the risk of idiosyncratic drug toxicity. [Link]
-
ResearchGate. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. [Link]
-
Waters Corporation. (n.d.). An automated method to study the rapid intramolecular transacylation of drug acyl glucuronides using Cyclic Ion Mobility Spectrometry. [Link]
-
ResearchGate. (n.d.). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples. [Link]
-
ResearchGate. (n.d.). Acyl migration processes observed within the glucuronide framework (Akira et al. 1998). [Link]
-
OUCI. (n.d.). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection Preliminary pharmacokinetics and effect of probenecid. [Link]
-
Biocompare. (2022, October 6). Best Practices for Biological Sample Storage and Management. [Link]
-
PubMed. (n.d.). QSPR modelling of in vitro degradation half-life of acyl glucuronides. [Link]
-
PubMed Central. (2016, January 28). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
ResearchGate. (n.d.). (PDF) New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. [Link]
-
FIP. (2009, December 3). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide. [Link]
Sources
- 1. Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
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- 4. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-perfor… [ouci.dntb.gov.ua]
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- 10. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 11. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS/MS Methods for Furosemide Glucuronide Detection
Welcome to the technical support resource for the analysis of furosemide and its primary metabolite, furosemide acyl glucuronide (FUR-GLU). As drug development professionals know, furosemide is a widely used loop diuretic, and understanding its metabolic fate is crucial. The analysis of its acyl glucuronide metabolite, however, presents significant bioanalytical challenges, primarily due to the inherent instability of the molecule.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to develop robust and reliable methods.
Section 1: The Critical Challenge of Analyte Stability
The single most significant hurdle in accurately quantifying furosemide glucuronide is its chemical instability. Furosemide glucuronide is an ester-linked, or acyl, glucuronide. This class of metabolites is known to be reactive and can degrade through several pathways, leading to inaccurate quantification.[1][2]
FAQ 1: My FUR-GLU concentrations are inconsistent and often lower than expected in stored samples. What is happening?
This is the classic sign of acyl glucuronide degradation. The issue stems from two primary chemical reactions: hydrolysis and acyl migration.[1][2][3]
-
Hydrolysis: The ester bond linking furosemide to the glucuronic acid moiety can be cleaved, converting the metabolite back to the parent drug, furosemide. This reaction is highly dependent on pH and temperature, accelerating under neutral or basic conditions.[4][5]
-
Acyl Migration: The furosemide molecule can "migrate" from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, and C-4 positions.[2][3] This intramolecular rearrangement forms positional isomers that are not substrates for β-glucuronidase and will likely have different chromatographic retention times and fragmentation patterns, leading to underestimation of the true FUR-GLU concentration.[2]
To address this, immediate sample processing under specific conditions is paramount.
dot
Caption: Degradation pathways of this compound.
FAQ 2: What are the best practices for sample collection and storage to ensure FUR-GLU stability?
Your sample handling protocol is the foundation of a successful assay. Careful procedures are critical to prevent ex-vivo degradation.[1]
-
Immediate Cooling: Blood samples should be collected in tubes pre-chilled on ice and centrifuged in a refrigerated centrifuge as soon as possible to obtain plasma.
-
Acidification: The key to stabilization is lowering the pH. Immediately after centrifugation, acidify the plasma or urine sample to a pH between 3 and 5. This can be achieved by adding a small volume of an acid like formic acid or citric acid.[4] Studies have shown that acyl glucuronide hydrolysis is slowest in the pH range of 3.0-4.0.[6]
-
Low-Temperature Storage: Store stabilized samples at -70°C or lower. Stability at -20°C may not be sufficient for long-term storage. You must validate the long-term stability under your specific storage conditions.
-
Minimize Freeze-Thaw Cycles: Perform aliquoting before the initial freeze to avoid multiple freeze-thaw cycles, which can accelerate degradation.
Section 2: Sample Preparation Troubleshooting
The goal of sample preparation is to remove matrix interferences while preventing the degradation of your target analyte.
FAQ 3: Which sample preparation method is best: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
The optimal method depends on the sample matrix, required sensitivity, and throughput.
| Method | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | "Dirty" extract, high risk of matrix effects (ion suppression), may not fully remove phospholipids.[7] | High-throughput screening; when matrix effects are minimal or well-controlled with a stable isotope-labeled internal standard. |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, can be selective based on pH and solvent choice. | More labor-intensive, requires solvent evaporation/reconstitution steps. | Furosemide analysis from plasma.[8][9][10] Requires careful pH control to maintain FUR-GLU stability. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, minimizes matrix effects, allows for sample concentration. | Most expensive, requires method development to optimize sorbent, wash, and elution steps. | Urine samples,[11] or when high sensitivity and accuracy are required for plasma. |
Pro-Tip: Regardless of the method, ensure all solutions (e.g., wash, reconstitution solvents) are acidified (e.g., with 0.1% formic acid) to maintain a low pH environment for the FUR-GLU throughout the process.
FAQ 4: I'm using a simple dilution for urine analysis, but my results are variable. Why?
While urine has a lower protein content than plasma, its pH can vary significantly (from 4.5 to 8.0). If a urine sample is at a neutral or alkaline pH, FUR-GLU will rapidly degrade.
Solution: Always acidify urine samples immediately after collection, even if you are only performing a simple dilution. A common approach is to dilute the urine sample with a mobile-phase-like solution that contains an acid, such as 0.1% formic acid in water/acetonitrile.[8][12]
Section 3: HPLC Chromatography Optimization
Good chromatography is essential to separate FUR-GLU from furosemide, endogenous interferences, and its own degradation products (isomers).
FAQ 5: My furosemide and FUR-GLU peaks are not well-separated, or the peak shape is poor. What should I do?
This is a common method development challenge. Here are the key parameters to investigate:
-
Column Choice: A standard C18 column is a good starting point. For additional selectivity, especially if you suspect co-eluting metabolites, a Biphenyl phase can provide alternative pi-pi interactions that may improve separation from furosemide.[13]
-
Mobile Phase pH: An acidic mobile phase is mandatory. Typically, 0.1% formic acid in both water (A) and acetonitrile/methanol (B) is used. This ensures the carboxylic acid groups on both analytes are protonated, leading to better retention on a reversed-phase column and improved peak shape.
-
Gradient Elution: Isocratic elution is unlikely to work well. FUR-GLU is significantly more polar than furosemide and will elute much earlier. A gradient starting with a high aqueous percentage is required to retain and separate FUR-GLU, followed by a ramp-up in organic solvent to elute furosemide.
-
Flow Rate and Temperature: A flow rate of 0.4-0.6 mL/min is typical for standard 4.6 mm ID columns. Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity and improve peak efficiency, but should be used cautiously if analyte stability at that temperature is a concern.[13]
Protocol: Example HPLC Gradient
This is a starting point for method development on a C18 column (e.g., 50 x 2.1 mm).
| Time (min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 6.0 | 20 | 80 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Section 4: MS/MS Detection and Ionization Issues
Tandem mass spectrometry provides the sensitivity and selectivity needed, but it's not immune to challenges.
FAQ 6: I am seeing a peak in my furosemide MRM channel at the retention time of FUR-GLU. Is this contamination?
This is unlikely to be contamination. You are observing in-source fragmentation (or in-source decay).[5][6][14] The glucuronide bond is labile, and under the energetic conditions of the electrospray ionization (ESI) source, a portion of the FUR-GLU molecules can fragment, losing the glucuronic acid moiety (a neutral loss of 176 Da). The resulting ion has the same mass-to-charge ratio (m/z) as furosemide.
This is a critical issue because it can lead to a false positive or an overestimation of the parent drug concentration.
Solution: You cannot solve this problem with MS tuning alone. The only robust solution is to achieve complete chromatographic separation between furosemide and FUR-GLU. If the two compounds do not co-elute, the in-source fragment of FUR-GLU will appear at the retention time of the glucuronide, not the parent drug, and will not interfere with the quantification of the actual parent drug.
dot
Caption: The problem of in-source fragmentation.
FAQ 7: My signal intensity is low and variable between samples. How do I troubleshoot ion suppression?
Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the MS source, reducing its signal.[15][16] It is a major concern, especially with PPT.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS like Furosemide-d5 is chemically identical to the analyte and will be affected by ion suppression in the same way.[11] Any signal loss in the analyte will be mirrored by a similar loss in the IS, and the ratio will remain constant, ensuring accurate quantification.
-
Improve Sample Cleanup: If suppression is severe, switch from PPT to SPE to get a cleaner sample extract.
-
Optimize Chromatography: Try to chromatographically separate the analyte from the region of suppression. You can assess this by post-column infusion of the analyte while injecting a blank, extracted matrix sample. A dip in the analyte signal indicates where co-eluting matrix components are causing suppression.
-
Check Ionization Source: Furosemide and its glucuronide are typically analyzed in negative ion mode ESI.[8][11] Ensure source parameters (e.g., gas flows, temperature, voltages) are optimized for your specific instrument and flow rate.
Table: Typical MS/MS Parameters
| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Furosemide | Negative | 329.0 | 285.0, 205.1, 125.8, 77.9 | Quantifier and qualifier ions should be selected based on intensity and specificity.[11] |
| Furosemide-d5 (IS) | Negative | 334.0 | 206.0 | Internal Standard.[11] |
| Furosemide Glucuronide | Negative | 505.0 | 329.0, 285.0 | The transition to m/z 329 represents the loss of the glucuronic acid. |
References
-
Benzi, J. R. L., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
-
Li, W., Wu, D., & Li, F. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Journal of the American Society for Mass Spectrometry, 33(8), 1469–1476. [Link]
-
Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Drug metabolism reviews, 24(1), 5–48. [Link]
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Iwamura, A., Nakajima, M., Oda, S., & Yokoi, T. (2015). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug metabolism and disposition: the biological fate of chemicals, 43(8), 1235–1244. [Link]
-
Benzi, J. R. L., Rocha, A., Colombari, J. C., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
-
Wang, J., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615–624. [Link]
-
Smith, P. C., Hasegawa, J., Langendijk, P. N., & Benet, L. Z. (1985). Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac. Drug metabolism and disposition: the biological fate of chemicals, 13(1), 110–112. [Link]
-
Camilleri, P., Buch, A., Soldo, B., & Hutt, A. J. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica; the fate of foreign compounds in biological systems, 48(9), 958–972. [Link]
-
Wang, J., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615–624. [Link]
-
Shaik, N., Gajjela, R., & Saral, A. M. (2016). Development and Validation of a Dried Blood Spot LC-MS/MS assay To Quantify Furosemide in Human Whole Blood. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 50-58. [Link]
-
Wang, J., & Ji, Q. C. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Bioanalysis, 12(9), 615-624. [Link]
-
Al-Dirbashi, O. Y., Aboul-Enein, H. Y., Jacob, M., Al-Amoudi, M. S., Rashed, M. S., & El-Azzouny, H. M. (2019). Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1124, 121-126. [Link]
-
S, S., & P, D. (2023). Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form. Chemistry Research Journal, 8(5), 1-11. [Link]
-
Benzi, J. R. L., Rocha, A., Colombari, J. C., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
-
Eggleston-Rangel, R., & Tackett, B. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna® Omega 1.6 μm C18, and Luna Omega 1.6 μm Polar C18 Columns. Phenomenex Application Note AN-1070. [Link]
-
El-Gindy, A., El-Yazby, F., & Maher, M. M. (2011). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Journal of biomedical science, 18, 83. [Link]
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Ruiz, T. P., Lozano, C. M., & Tomás, V. (2013). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. International Journal of Pharmacy and Biological Sciences, 3(4), 168-181. [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
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Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Therapeutic drug monitoring, 40(1), 1–8. [Link]
-
El-Gindy, A., El-Yazby, F., & Maher, M. M. (2011). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Journal of biomedical science, 18, 83. [Link]
-
Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 636-644. [Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Therapeutic Drug Monitoring, 40(1), 1-8. [Link]
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Technical Support Center: Ensuring the Stability of Furosemide Acyl Glucuronide During Storage
Welcome to the Technical Support Center dedicated to the preservation and accurate analysis of furosemide acyl glucuronide (FG). As researchers, scientists, and drug development professionals, you are aware that the stability of drug metabolites is paramount for reliable pharmacokinetic and toxicological data. This compound, a major metabolite of the diuretic furosemide, is notoriously unstable, presenting significant bioanalytical challenges.[1][2] This guide provides in-depth technical information, troubleshooting advice, and practical protocols to mitigate the degradation of FG during storage and sample processing.
Understanding this compound Instability: The Core of the Problem
This compound is susceptible to two primary degradation pathways: hydrolysis and intramolecular rearrangement (acyl migration) .[3][4] These non-enzymatic reactions are highly dependent on pH and temperature, making meticulous sample handling crucial.[3][5]
-
Hydrolysis: This process involves the cleavage of the ester bond linking furosemide to the glucuronic acid moiety, reverting the metabolite back to the parent drug, furosemide. This reaction is catalyzed by both hydrogen and hydroxide ions, making FG unstable in highly acidic (below pH 2.8) and, more significantly, in neutral to alkaline conditions (above pH 5.6).[3]
-
Acyl Migration: This intramolecular rearrangement involves the migration of the furosemide acyl group from the C-1 position of the glucuronic acid to the C-2, C-3, and C-4 positions.[3][4] This results in the formation of positional isomers that are resistant to cleavage by β-glucuronidase, potentially leading to an underestimation of the total FG concentration if enzymatic hydrolysis is part of the analytical workflow.[3][4] Acyl migration is particularly problematic at pH values above 3.7.[3]
The interplay of these degradation pathways is visually represented in the following diagram:
The optimal stability for this compound is achieved at a pH of approximately 3.2, where its half-life can be extended to about 62 days. In contrast, at a physiological pH of 7.4 and 37°C, the half-life is a mere 4.4 hours.[3]
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
| Question | Answer |
| Why is the concentration of my parent drug, furosemide, unexpectedly high in my samples? | This is a classic sign of this compound hydrolysis. If your samples were not immediately acidified and frozen after collection, the FG likely degraded back to furosemide. Review your sample collection and storage procedures to ensure the pH was lowered to the optimal range (around 3.2-5) immediately post-collection and that samples were maintained at or below -20°C.[1][6] |
| I see multiple peaks in my chromatogram that I suspect are isomers of this compound. How can I confirm this? | The presence of multiple, closely eluting peaks with the same mass-to-charge ratio (m/z) as the parent glucuronide is indicative of acyl migration.[7] To confirm, you can perform tandem mass spectrometry (MS/MS) fragmentation. The isomers will often yield similar fragment ions to the parent 1-O-β-acyl glucuronide.[8] Chromatographic separation is crucial to distinguish and quantify these isomers.[7] Consider using a gradient elution method to improve resolution. |
| My results are inconsistent between different sample batches. What could be the cause? | Inconsistent results often point to variability in sample handling. Ensure that all samples are treated identically from the moment of collection. This includes the type and amount of acidulant used, the time between collection and freezing, and the storage temperature.[9][10] It is also advisable to use pre-treated collection tubes to minimize handling errors in a clinical or high-throughput setting. |
| Can I use β-glucuronidase to quantify the total furosemide formed from the glucuronide? | While β-glucuronidase can cleave the native 1-O-β-acyl glucuronide, it is ineffective against the positional isomers formed through acyl migration.[3][4] Therefore, relying solely on enzymatic hydrolysis can lead to an underestimation of the total FG concentration if acyl migration has occurred. Direct quantification of the intact glucuronide and its isomers by LC-MS/MS is the more accurate approach.[11] |
Frequently Asked Questions (FAQs)
Here are answers to some broader questions regarding the handling and storage of this compound.
What is the optimal pH for storing samples containing this compound?
The maximum stability of this compound is at a pH of approximately 3.2.[3] For practical purposes, adjusting the sample pH to a range of 3 to 5 is recommended to significantly slow down both hydrolysis and acyl migration.[6]
What is the recommended storage temperature?
For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable once the sample has been acidified. For long-term storage, freezing at -20°C or, ideally, -70°C or lower is essential to maintain the integrity of the metabolite.[12]
Should I use an esterase inhibitor?
While the primary degradation pathways of this compound are non-enzymatic, the use of an esterase inhibitor like sodium fluoride can be a precautionary measure to prevent any potential enzymatic hydrolysis by esterases present in biological matrices, particularly in plasma.[13][14]
How should I prepare my biological samples to ensure stability?
The key is immediate acidification and cooling. For plasma, this involves adding a pre-determined amount of an acid like citric acid or formic acid to the collection tube. For urine, acidification should also be done promptly after collection. Following acidification, samples should be frozen as soon as possible.[1][15]
Are there any regulatory guidelines I should be aware of?
Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidance on the stability testing of drug metabolites.[16][17][18] It is crucial to follow these guidelines, especially when conducting studies for regulatory submissions. These guidelines emphasize the importance of understanding and controlling the stability of metabolites throughout the bioanalytical process.
Experimental Protocols
Below are detailed, step-by-step protocols for the stabilization of this compound in plasma and urine samples.
Protocol 1: Stabilization of this compound in Human Plasma
Objective: To collect and process human plasma samples to ensure the stability of this compound for subsequent bioanalysis.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., K2EDTA)
-
5% w/v citric acid solution in deionized water
-
Calibrated pipettes
-
Centrifuge
-
Cryovials for plasma storage
-
-20°C and -80°C freezers
Procedure:
-
Pre-treatment of Collection Tubes: Prior to blood collection, add 50 µL of 5% citric acid solution to each 1 mL of anticipated blood volume in the collection tube. For a standard 5 mL tube, add 250 µL of the citric acid solution.
-
Blood Collection: Collect the blood sample directly into the pre-treated tube.
-
Immediate Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and the citric acid.
-
Cooling: Place the tube on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled cryovials.
-
Storage:
-
For short-term storage (up to 72 hours), store the plasma aliquots at -20°C.
-
For long-term storage, store the plasma aliquots at -80°C.[12]
-
Protocol 2: Stabilization of this compound in Human Urine
Objective: To collect and process human urine samples to ensure the stability of this compound.
Materials:
-
Urine collection containers
-
1 M citric acid solution
-
pH meter or pH strips
-
Cryovials for urine storage
-
-20°C and -80°C freezers
Procedure:
-
Urine Collection: Collect the urine sample in a clean container.
-
Immediate Acidification: For every 10 mL of urine, add 100 µL of 1 M citric acid solution. Mix well by gentle swirling.
-
pH Verification: Check the pH of the acidified urine using a pH meter or pH strips to ensure it is within the target range of 3-5. Adjust with small additions of 1 M citric acid if necessary.
-
Aliquoting: Transfer the acidified urine into pre-labeled cryovials.
-
Storage:
-
For short-term storage, store at 2-8°C.
-
For long-term storage, freeze the aliquots at -20°C or -80°C.
-
Data Summary: Impact of pH and Temperature on this compound Stability
The following table summarizes the stability of this compound under different conditions, highlighting the critical importance of pH and temperature control.
| pH | Temperature (°C) | Half-life | Degradation Pathway(s) | Reference |
| < 2.8 | 37 | Unstable | Hydrolysis | [3] |
| 3.2 | 37 | ~62 days | Minimal degradation | [3] |
| 3.7 - 5.6 | 37 | Moderately Unstable | Acyl Migration & some Hydrolysis | [3] |
| > 5.6 | 37 | Unstable | Hydrolysis & Acyl Migration | [3] |
| 7.4 | 37 | 4.4 hours | Rapid Hydrolysis & Acyl Migration | [3] |
Logical Workflow for Sample Handling and Analysis
The following diagram illustrates the recommended workflow to ensure the integrity of this compound from sample collection to analysis.
By adhering to the principles and protocols outlined in this guide, you can significantly enhance the reliability and accuracy of your research involving this compound. For further inquiries or application-specific support, please do not hesitate to contact our technical support team.
References
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Sekikawa, H., Yagi, N., Lin, E. T., & Benet, L. Z. (1995). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. Biological & Pharmaceutical Bulletin, 18(1), 134-139. [Link]
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Rachmel, A., Hazelton, G. A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 13(6), 705-710. [Link]
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Li, W., & Jia, Y. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 34(1), e4640. [Link]
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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Xue, Y. J., Liu, J., & Unger, S. E. (2020). Challenges and recommendations in developing LC–MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(10), 661-676. [Link]
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Castillo, M., O'Donnell, E., & Combalbert, J. (2001). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Semantic Scholar. [Link]
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Li, W., & Zhang, J. (2020). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). ResearchGate. [Link]
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Bernasconi, D., et al. (2019). Standard operating procedures for pre-analytical handling of blood and urine for metabolomic studies and biobanks. ResearchGate. [Link]
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Liu, J., & Jia, Y. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. PubMed. [Link]
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Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
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(n.d.). Managing Biological Samples SOP. [Link]
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Stevenson, P. (2013). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples. ResearchGate. [Link]
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Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. PubMed. [Link]
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Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1995). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. Journal of Pharmacy and Pharmacology, 47(11), 964-969. [Link]
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Nuernberg, B., & Koehler, G. (1978). Stability of furosemide in aqueous systems. Journal of Pharmaceutical Sciences, 67(6), 808-811. [Link]
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Belšak, A., & Zidar, N. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. InTech. [Link]
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Desrivières, S. (Ed.). (2016). Standard Operating Procedures for Biological Sample Collection and Storage (c-VEDA). [Link]
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Royal Papworth Hospital. (n.d.). Handling of Biological Samples Document Number: R&D SOP124. [Link]
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
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NHS Fife. (2023). STANDARD OPERATING PROCEDURE FOR COLLECTION, PROCESSING, STORAGE AND TRANSPORTATION OF BIOLOGICAL SAMPLES FOR CLINICAL RESEARCH. [Link]
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Patel, M., & Shah, V. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. PubMed. [Link]
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Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53-62. [Link]
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Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Ovid. [Link]
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O'Donnell, E., et al. (2001). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. [Link]
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European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. [Link]
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Chhonker, Y. S., et al. (2016). Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: application of esterase inhibitors in the stabilization of an ester-containing prodrug. CABI Digital Library. [Link]
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Fiori, J., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. National Institutes of Health. [Link]
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Biocompare. (2022). Best Practices for Biological Sample Storage and Management. [Link]
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Patel, M., & Shah, V. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. PubMed. [Link]
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IOSR Journal. (n.d.). Development and Validation of a Dried Blood Spot LC-MS/MS assay To Quantify Furosemide in Human Whole Blood. [Link]
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Global Bioanalysis Consortium Harmonization Team. (2016). Sample Management: Recommendation for Best Practices and Harmonization. PubMed Central. [Link]
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ResearchGate. (n.d.). Photodegradation pathway of furosemide. [Link]
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Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection Preliminary pharmacokinetics and effect of probenecid. OUCI. [Link]
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Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. ResearchGate. [Link]
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Li, W., et al. (2012). Stabilization of zeylenone in rat plasma by the presence of esterase inhibitors and its LC-MS/MS assay for pharmacokinetic study. PubMed. [Link]
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Vree, T. B., & van den Biggelaar-Martea, M. (1999). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Furosemide Acyl Glucuronide
An Objective Comparison of Bioanalytical Strategies for a Labile Metabolite
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. Furosemide, a potent loop diuretic, is extensively metabolized to furosemide acyl glucuronide (FAG). This metabolite is not only a significant contributor to the drug's overall profile but also presents a considerable analytical challenge due to its inherent instability. This guide provides an in-depth comparison of analytical methodologies for the validation of FAG, offering insights into the rationale behind experimental choices and presenting supporting data to inform your selection of the most robust and reliable method.
The quantification of FAG is complicated by its susceptibility to pH-dependent isomerization and hydrolysis, which can lead to the reformation of the parent drug, furosemide.[1][2] This instability necessitates careful consideration of sample handling and the analytical technique employed to ensure accurate and reproducible results. Failure to account for the lability of FAG can lead to an underestimation of its concentration and an overestimation of the parent drug, skewing critical pharmacokinetic data.[3][4]
This guide will navigate the complexities of FAG analysis by comparing the most commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for FAG quantification is a critical decision that balances sensitivity, selectivity, and the ability to mitigate the challenges posed by its instability.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible technique for the quantification of furosemide.[5][6] However, its application to FAG presents notable limitations. While straightforward for the parent drug, the lower concentrations of the metabolite and potential interference from endogenous matrix components can compromise sensitivity and selectivity.
-
Principle: Separation is achieved based on the differential partitioning of analytes between a stationary phase (e.g., C18) and a mobile phase.[5] Detection relies on the absorption of UV light by the analyte at a specific wavelength.[5]
-
Advantages:
-
Cost-effective and widely available instrumentation.
-
Relatively simple method development for the parent drug.[7]
-
-
Limitations for FAG Analysis:
-
Limited Sensitivity: Often insufficient for quantifying the low concentrations of FAG typically found in biological samples.
-
Lack of Selectivity: The UV chromatogram can be crowded with endogenous compounds, making it difficult to resolve the FAG peak from interferences, potentially leading to inaccurate quantification.
-
Indirect Quantification: Historically, methods have relied on the hydrolysis of FAG back to furosemide, followed by measurement of the increase in the parent drug's concentration. This indirect approach is prone to variability and does not provide a direct measure of the intact metabolite.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For molecules that fluoresce, HPLC-FLD offers a significant improvement in sensitivity and selectivity over UV detection. Furosemide and its glucuronide exhibit native fluorescence, making this a viable analytical approach.[8][9]
-
Principle: Similar to HPLC-UV in terms of separation, but detection is based on the emission of light from the analyte after excitation at a specific wavelength. This provides an additional layer of selectivity.
-
Advantages:
-
Limitations:
-
Matrix Effects: While more selective than UV, fluorescence quenching or enhancement by matrix components can still occur, affecting accuracy.
-
Instability Issues Remain: This detection method does not inherently solve the problem of FAG's instability during sample preparation and analysis. Rigorous sample stabilization protocols are still paramount.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the bioanalysis of drugs and their metabolites, offering unparalleled sensitivity and selectivity.[3][10] This makes it the most robust and reliable technique for the direct quantification of the labile FAG.[11]
-
Principle: After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z). Tandem mass spectrometry involves the selection of a specific parent ion, its fragmentation, and the detection of specific product ions, providing a highly selective detection method known as Multiple Reaction Monitoring (MRM).[12]
-
Advantages:
-
Highest Sensitivity and Selectivity: The ability to monitor specific parent-product ion transitions for FAG minimizes interference from the biological matrix and other metabolites, allowing for accurate quantification even at very low concentrations.[11][13]
-
Direct Quantification: Enables the direct measurement of the intact FAG molecule, avoiding the inaccuracies associated with indirect methods.
-
Structural Information: Can provide structural confirmation of the metabolite.
-
-
Causality Behind its Superiority: The high selectivity of MRM in LC-MS/MS is the key determinant of its suitability for FAG analysis. By isolating the specific mass transitions of the intact glucuronide, the method can distinguish it from the parent drug and its isomers, even if they are not perfectly separated chromatographically. This is a critical advantage when dealing with a labile compound where degradation products (the parent drug) are also present in the sample.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the different analytical methods based on published literature.
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Linearity Range | 0.1 - 10 µg/mL (for Furosemide)[6] | 0.01 - 1 µg/mL[8] | 0.1 - 250 ng/mL (in plasma ultrafiltrate)[14] |
| Lower Limit of Quantitation (LLOQ) | ~50-100 ng/mL (for Furosemide) | ~7-10 ng/mL[8] | ~0.125 ng/mL (in plasma ultrafiltrate)[14] |
| Accuracy (% Bias) | < 15% | < 15% | < 15% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Selectivity | Moderate | Good | Excellent |
| Sample Volume | 100 - 500 µL | 50 - 200 µL | 30 - 50 µL |
Note: The values presented are indicative and can vary depending on the specific instrumentation, method, and biological matrix.
Recommended Experimental Protocol: A Validated LC-MS/MS Method
Based on its superior performance, an LC-MS/MS method is the recommended approach for the accurate and reliable quantification of this compound. The following protocol outlines a robust and self-validating system, grounded in established bioanalytical guidelines from the FDA and EMA.[15][16][17]
Experimental Workflow Diagram
Caption: Workflow for FAG bioanalysis by LC-MS/MS.
Step-by-Step Methodology
-
Sample Collection and Stabilization:
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Causality: Immediately after collection, acidify the plasma or urine to a pH of 3-4 with an appropriate acid (e.g., formic acid). This is a critical step to inhibit the pH-dependent hydrolysis and isomerization of FAG.[2] The lower pH significantly increases the stability of the acyl glucuronide.[2]
-
Centrifuge the blood at 4°C to separate the plasma.
-
Immediately freeze the plasma or urine samples at -70°C or lower until analysis.
-
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of furosemide, FAG, and an internal standard (IS), such as furosemide-d5, in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards and QCs by spiking the appropriate amounts of furosemide and FAG stock solutions into a blank biological matrix (e.g., drug-free human plasma).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the unknown samples, calibration standards, and QCs on ice.
-
To a small aliquot of the sample (e.g., 50 µL), add the internal standard.
-
Causality: Add a protein precipitation agent, such as acetonitrile (typically at a 3:1 ratio), to precipitate plasma proteins. This removes a large portion of the matrix components that can interfere with the analysis and cause ion suppression in the mass spectrometer.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase. This ensures compatibility with the chromatographic system and helps to focus the analytes at the head of the column, leading to better peak shapes.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for separating furosemide and FAG from other matrix components.[18]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.[18] The formic acid helps to maintain the stability of FAG during the analysis and promotes good ionization.
-
Flow Rate: A typical flow rate is 0.4 mL/min.[18]
-
Column Temperature: Maintain the column at a controlled temperature (e.g., 40°C) to ensure reproducible retention times.[18]
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is effective for furosemide and FAG.
-
MRM Transitions: Monitor the following mass transitions (m/z):
-
Causality: The selection of these specific transitions ensures that the instrument is only detecting the compounds of interest, providing the high degree of selectivity necessary for accurate quantification.
-
-
-
Method Validation:
-
Validate the method in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[15][19]
-
Key Validation Parameters:
-
Selectivity: Demonstrate that the method can differentiate and quantify the analytes in the presence of other components in the matrix.
-
Calibration Curve: Assess the linearity, range, and accuracy of the calibration standards.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QCs at multiple concentration levels.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analytes.
-
Stability: This is a critical parameter for FAG. Assess the stability of the analyte in the biological matrix under various conditions:
-
-
Conclusion
The validation of an analytical method for this compound requires a thorough understanding of the analyte's inherent instability. While HPLC-UV and HPLC-FLD can be employed, they present significant challenges in terms of sensitivity and selectivity. The superior performance of LC-MS/MS, with its high sensitivity and unparalleled selectivity, establishes it as the definitive method for the accurate and reliable quantification of this labile metabolite. By implementing a robust LC-MS/MS protocol with stringent sample stabilization procedures and validating the method according to international guidelines, researchers can ensure the generation of high-quality data that is essential for informed decision-making in drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][16][17]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][15][19]
-
Benzi, J. R. L., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link][14]
-
Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53–62. [Link][8]
-
Pflüger, R., Gschaider, M., & Juan, H. (1995). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. Biological & Pharmaceutical Bulletin, 18(1), 134–139. [Link][2]
-
Shi, J., & Zhou, S. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615–624. [Link][3][4]
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Sperker, B., Mürdter, T. E., & Klotz, U. (1995). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 23(5), 538–544. [Link][1]
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Karunakaran, A., Sudharsan, S. I., Jayaprakash, R., Vekatachalam, S., Raju, S. K., & Elampulakkadu, A. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 241-256. [Link][6][7]
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Padmaja, P., & Veerabhadram, G. (2015). Development and Validation of a Dried Blood Spot LC-MS/MS assay To Quantify Furosemide in Human Whole Blood. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-55. [Link]
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A Comparative Guide to HPLC-UV and LC-MS/MS for the Bioanalysis of Furosemide and its Glucuronide Metabolite
In the landscape of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of xenobiotics and their metabolites in biological matrices is paramount. Furosemide, a potent loop diuretic, undergoes significant metabolism to form furosemide acyl-glucuronide, a pharmacologically active metabolite.[1] The bioanalytical challenge lies in the reliable and sensitive measurement of both the parent drug and its more polar, and sometimes labile, glucuronide conjugate. This guide provides an in-depth cross-validation and comparison of two cornerstone analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering objective insights and supporting experimental data to inform the selection of the most appropriate analytical methodology for their specific research needs.
The Analytical Imperative: Why Furosemide and its Glucuronide Matter
Furosemide is widely prescribed for the treatment of edema and hypertension.[1] Its therapeutic efficacy and potential for toxicity are intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. The major metabolic pathway is glucuronidation, leading to the formation of furosemide acyl-glucuronide.[2][3] Understanding the concentration-time profiles of both furosemide and its glucuronide metabolite in biological fluids such as plasma and urine is crucial for:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) modeling: To establish a clear relationship between drug exposure and therapeutic effect.
-
Bioavailability and Bioequivalence studies: To compare different formulations of the drug.
-
Drug-drug interaction studies: To assess the impact of co-administered drugs on furosemide metabolism.
-
Toxicology studies: To investigate the potential for adverse effects related to the parent drug or its metabolite.
Given the importance of these measurements, the choice of analytical technique is a critical decision that impacts data quality, resource allocation, and ultimately, the success of a drug development program.
Principles of the Competing Technologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique that relies on the separation of analytes based on their physicochemical interactions with a stationary phase, followed by detection using UV-Vis absorbance. For an analyte to be quantifiable by UV detection, it must possess a chromophore that absorbs light in the ultraviolet or visible spectrum. Furosemide exhibits UV absorbance maxima around 229 nm, 277 nm, and 330 nm, depending on the solvent, making it amenable to this detection method.[4][5][6]
The principle of quantification is based on Beer-Lambert's law, where the absorbance of the analyte is directly proportional to its concentration in the sample. This relationship is established by generating a calibration curve from standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[7] After chromatographic separation, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[7]
The high selectivity of LC-MS/MS allows for the confident identification and quantification of analytes even in complex biological matrices with minimal sample cleanup.[8][9]
Comparative Performance: A Data-Driven Analysis
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of furosemide and furosemide glucuronide, based on a synthesis of published data.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance.[8] | Separation based on polarity, detection by mass-to-charge ratio.[8] |
| Sensitivity | Lower, with Limits of Quantification (LOQ) typically in the ng/mL to µg/mL range.[8] | Higher, with LOQs often in the sub-ng/mL to low ng/mL range.[8][9] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra.[8] | Excellent, highly specific due to mass-based detection of parent and fragment ions.[8] |
| Sample Matrix | Suitable for relatively clean samples like pharmaceutical formulations. Can be used for biological fluids with extensive sample cleanup.[8] | Ideal for complex biological matrices like plasma, urine, and whole blood due to high selectivity.[8][9] |
| Run Time | Generally longer, around 7-10 minutes per sample.[8] | Often faster, with run times as short as a few minutes.[8] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Expertise | Requires a moderate level of operator expertise. | Requires a higher level of operator expertise for method development and data interpretation. |
| Matrix Effects | Less prone to signal suppression/enhancement from co-eluting compounds. | Susceptible to ion suppression or enhancement, which can affect accuracy and precision if not properly addressed. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methodologies for the analysis of furosemide and furosemide glucuronide in human plasma. These protocols are provided for illustrative purposes and should be fully validated in the end-user's laboratory according to regulatory guidelines such as those from the FDA and ICH.
HPLC-UV Method for Furosemide and Furosemide Glucuronide in Plasma
The causality behind the experimental choices in this HPLC-UV method is driven by the need for adequate separation of the more polar glucuronide from the parent drug and endogenous plasma components, while ensuring sufficient retention and a stable baseline for UV detection. A C18 column is a versatile choice for the separation of moderately polar compounds like furosemide. The acidic mobile phase (e.g., with phosphoric or acetic acid) is crucial to suppress the ionization of the carboxylic acid group on furosemide, leading to better peak shape and retention on a reversed-phase column. The choice of UV wavelength (e.g., 233 nm or 272 nm) is based on the absorbance maxima of furosemide to maximize sensitivity.[10]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound with a distinct retention time).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL onto the HPLC system.
2. HPLC-UV Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 233 nm
-
Run Time: 10 minutes
LC-MS/MS Method for Furosemide and Furosemide Glucuronide in Plasma
The rationale for the choices in the LC-MS/MS method centers on achieving high sensitivity and selectivity, along with high sample throughput. A smaller particle size column (e.g., sub-2 µm or core-shell) is often used to achieve faster separations without sacrificing resolution. The mobile phase typically contains a volatile acid like formic acid, which is compatible with mass spectrometry and aids in the ionization of the analytes in the positive or negative ion mode. The use of a stable isotope-labeled internal standard (e.g., furosemide-d5) is the gold standard in LC-MS/MS as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., furosemide-d5 in methanol).
-
Add 25 µL of 1 M HCl to acidify the sample.
-
Add 500 µL of ethyl acetate, vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Furosemide: m/z 329.0 -> 285.0
-
Furosemide Glucuronide: m/z 505.1 -> 329.0
-
Furosemide-d5 (IS): m/z 334.0 -> 290.0
-
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams illustrate the typical workflows for both HPLC-UV and LC-MS/MS analysis.
Caption: Experimental workflow for HPLC-UV analysis of furosemide and its glucuronide.
Caption: Logical relationship in the cross-validation of two analytical methods.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for the analysis of furosemide and its glucuronide metabolite is not a one-size-fits-all decision. It is a strategic choice that depends on the specific requirements of the study, available resources, and the desired level of data quality.
-
HPLC-UV remains a viable and cost-effective option for routine analysis, particularly in later stages of drug development and for quality control of pharmaceutical formulations where analyte concentrations are relatively high and the sample matrix is less complex. Its robustness and lower operational cost are significant advantages.
-
LC-MS/MS is the undisputed gold standard for discovery and early-phase clinical studies where high sensitivity is required to characterize the full pharmacokinetic profile, especially at lower dose levels. Its exceptional selectivity makes it indispensable for analyzing complex biological matrices with minimal interference, ensuring the highest data integrity. [7][9] Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions that best support their scientific objectives. The methods described herein, when properly validated, provide a solid foundation for the accurate and reliable quantification of furosemide and its active glucuronide metabolite, contributing to the safe and effective development of this important therapeutic agent.
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de Lima Benzi, J. R., Rocha, A., Colombari, J. C., Pego, A. M. G., dos Santos Melli, P. P., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. ResearchGate. [Link]
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A Comparative Guide to the Formation of Furosemide Acyl Glucuronide: In Vivo vs. In Vitro Perspectives
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of xenobiotics is paramount. Furosemide, a potent loop diuretic, undergoes significant metabolism to form furosemide acyl glucuronide (FG), a metabolite with its own complex pharmacokinetic and potentially pharmacodynamic profile. This guide provides an in-depth, objective comparison of the formation of FG in living organisms (in vivo) versus in a controlled laboratory setting (in vitro). We will delve into the mechanistic nuances, experimental considerations, and the translational value of each approach, supported by experimental data and established protocols.
Introduction: The Significance of this compound
Furosemide's therapeutic action lies in its ability to inhibit the Na+/2Cl-/K+ co-transport system in the thick ascending limb of the loop of Henle. However, its clearance from the body is not solely dependent on renal excretion of the parent drug. A substantial portion, approximately 50%, is metabolized via glucuronidation to form furosemide 1-O-acyl glucuronide.[1][2] This metabolic pathway, catalyzed by UDP-glucuronosyltransferases (UGTs), is crucial for detoxification and elimination.[3] The resulting acyl glucuronide is not merely an inactive waste product; it is implicated in the biphasic elimination kinetics of furosemide and may even contribute to its overall diuretic effect.[1][2][4] A critical characteristic of FG is its instability, as it can undergo pH-dependent isomerization to β-glucuronidase-resistant forms, a factor that can complicate its analysis.[5][6]
This guide will dissect the formation of this pivotal metabolite from two distinct yet complementary perspectives: the complex, integrated biological system of in vivo studies and the controlled, reductionist environment of in vitro assays.
The Biochemical Pathway of Furosemide Glucuronidation
The formation of this compound is an enzymatic process where a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) is transferred to the carboxylic acid group of furosemide. This reaction is primarily catalyzed by members of the UGT1A and UGT2B families of enzymes.[3][7] Specifically, UGT1A9 has been identified as a key enzyme in furosemide glucuronidation.[8]
Caption: Enzymatic formation of this compound by UGTs.
In Vivo Formation of this compound
In vivo studies provide the most physiologically relevant context for understanding drug metabolism. When furosemide is administered to a living organism, its absorption, distribution, metabolism, and excretion (ADME) are subject to the intricate interplay of various biological systems.
Biological Landscape and Key Organs
In humans, the liver is a primary site of drug metabolism, and it plays a significant role in the glucuronidation of furosemide.[7] However, the kidneys also contribute substantially to both the excretion of unchanged furosemide and the formation of its acyl glucuronide.[1][2] This dual-organ contribution underscores the complexity of in vivo metabolism. The newly formed FG can then be excreted in urine or bile. Enterohepatic cycling of FG, where it is excreted in bile, hydrolyzed back to furosemide in the intestine, and reabsorbed, contributes to the long elimination half-life observed for the drug.[1][2]
Species Differences: A Critical Consideration
Significant species differences exist in the kinetics of furosemide glucuronidation. For instance, the clearance of furosemide via glucuronidation is approximately five-fold greater in mouse liver microsomes compared to human liver microsomes.[9] These differences are attributed to variations in the expression and activity of UGT enzymes between species.[10][11][12][13] Such discrepancies highlight the importance of selecting appropriate animal models in preclinical drug development to accurately predict human pharmacokinetics. Humanized UGT1 mice have been developed to better model human drug glucuronidation.[9]
Experimental Protocol: In Vivo Sample Analysis for Furosemide and FG
The following is a generalized protocol for the analysis of furosemide and FG in biological matrices like plasma and urine.
Objective: To quantify the concentrations of furosemide and this compound in plasma and urine samples from subjects administered furosemide.
Materials:
-
Biological samples (plasma, urine) collected at various time points post-furosemide administration.
-
Furosemide and this compound analytical standards.
-
Internal standard (e.g., deuterated furosemide).[14]
-
High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) system.[14][15]
-
Reagents for sample preparation (e.g., acetonitrile, formic acid, liquid-liquid extraction solvents).
Methodology:
-
Sample Collection and Handling: Collect blood and urine samples at predetermined time points. Process blood to obtain plasma. All samples should be protected from light and stored at low temperatures (e.g., -80°C) to minimize degradation of the light-sensitive furosemide and its unstable acyl glucuronide.[1][2][16] Acidification of urine samples to around pH 5 can help stabilize the acyl glucuronide.[1][2]
-
Sample Preparation:
-
Plasma: For a 50 µL plasma sample, perform a protein precipitation or liquid-liquid extraction. An example of the latter involves adding an acidified organic solvent, vortexing, and centrifuging to separate the organic layer containing the analytes.[14][15]
-
Urine: Due to higher concentrations, urine samples can often be prepared by simple dilution with the mobile phase. For a 50 µL urine sample, a 1:20 dilution is a common starting point.[14][15]
-
-
HPLC-MS/MS Analysis:
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a gradient mobile phase, for instance, starting with a high aqueous component (e.g., water with 0.1% formic acid) and ramping up the organic component (e.g., acetonitrile with 0.1% formic acid).[14]
-
Set the mass spectrometer to operate in negative ion mode and monitor for the specific mass-to-charge ratio (m/z) transitions of furosemide and FG.[5][6]
-
-
Data Analysis: Construct calibration curves using the analytical standards to quantify the concentrations of furosemide and FG in the unknown samples.
In Vitro Formation of this compound
In vitro systems offer a controlled environment to investigate specific metabolic pathways in isolation, free from the complexities of a whole organism.
Enzyme Sources and Reaction Components
The most common in vitro systems for studying glucuronidation are liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of UGT enzymes.[5][6] These can be sourced from humans or various animal species. The essential components for an in vitro furosemide glucuronidation assay are:
-
Enzyme Source: Liver microsomes (human, rat, mouse, etc.).[3][9]
-
Substrate: Furosemide.
-
Cofactor: UDP-glucuronic acid (UDPGA).[3]
-
Buffer System: To maintain optimal pH (typically around 7.4).
-
Detergent (Optional): Alamethicin is often included to disrupt the microsomal membrane and ensure UDPGA access to the UGT active site.
Kinetic Analysis
In vitro assays are ideal for determining enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Interestingly, furosemide O-glucuronidation in human liver microsomes follows Hill kinetics, suggesting cooperative binding, while in mouse liver microsomes, it follows Michaelis-Menten kinetics with substrate inhibition.[9]
Experimental Protocol: In Vitro Furosemide Glucuronidation Assay
Objective: To measure the rate of this compound formation in a microsomal incubation.
Materials:
-
Pooled liver microsomes (e.g., human, mouse).[3]
-
Furosemide stock solution.
-
UDPGA solution.
-
Phosphate buffer (pH 7.4).
-
Magnesium chloride (MgCl2), as UGTs are magnesium-dependent.
-
Alamethicin solution.
-
Acetonitrile (ice-cold, for reaction termination).
-
HPLC-MS/MS system.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the buffer, MgCl2, alamethicin, and liver microsomes. Pre-incubate this mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add furosemide to the pre-warmed microsomal mixture and briefly pre-incubate. Initiate the enzymatic reaction by adding UDPGA. The final incubation volume is typically small (e.g., 100-200 µL).
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.[3]
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile, which precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the amount of FG formed using a validated HPLC-MS/MS method, similar to the one described for in vivo samples.
Comparative Analysis: In Vivo vs. In Vitro
| Feature | In Vivo Formation | In Vitro Formation |
| Biological System | Whole organism | Subcellular fractions (e.g., microsomes) |
| Physiological Relevance | High | Moderate (reductionist) |
| Complexity | High (involves ADME processes) | Low (isolated enzymatic reaction) |
| Enzyme Source | Native enzymes in their cellular environment | Isolated enzymes (e.g., liver microsomes) |
| Cofactor Availability | Endogenously supplied | Must be added exogenously (UDPGA) |
| Data Output | Pharmacokinetic parameters (e.g., clearance, half-life) of parent and metabolite | Enzyme kinetic parameters (Km, Vmax) |
| Throughput | Low | High |
| Cost | High | Low |
| Key Insights | Overall disposition, drug-drug interactions, metabolite exposure | Mechanistic details, enzyme kinetics, species differences in enzyme activity |
Bridging the Gap: In Vitro-In Vivo Extrapolation (IVIVE)
Data from in vitro experiments are crucial for predicting the in vivo behavior of a drug. IVIVE models use in vitro kinetic data, such as intrinsic clearance (CLint) from microsomal assays, along with physiological parameters (e.g., liver blood flow, protein binding) to estimate in vivo clearance. While challenging, successful IVIVE is a cornerstone of modern drug development, reducing reliance on extensive animal and human testing.
Caption: A simplified workflow for In Vitro-In Vivo Extrapolation (IVIVE).
Conclusion
The study of this compound formation, both in vivo and in vitro, provides a compelling case study in drug metabolism. In vivo investigations offer the ultimate physiological context, revealing the complex interplay of ADME processes and the clinical consequences of metabolite formation.[2][17] Conversely, in vitro assays provide a powerful, reductionist approach to dissect the underlying enzymatic mechanisms, determine kinetic parameters, and efficiently screen for species differences.[3][9]
For the drug development professional, neither approach is sufficient on its own. The true power lies in their synergistic application. Well-designed in vitro studies provide the mechanistic foundation for interpreting complex in vivo data, and together, they enable a more comprehensive understanding of a drug's fate in the body, ultimately leading to the development of safer and more effective medicines. The analytical methods, particularly HPLC-MS/MS, are critical for accurate quantification in both settings.[14][15][18]
References
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Rachmel, A., Hazelton, G. A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 13(6), 705–710. [Link]
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Iwamura, A., Nakajima, M., Oda, S., et al. (2014). Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. Journal of Pharmaceutical Sciences, 103(6), 1885-1893. [Link]
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Vree, T. B., van der Ven, A. J., Verwey-van Wissen, C. P., & Guelen, P. J. (1995). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. Journal of Pharmacy and Pharmacology, 47(11), 964-9. [Link]
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Vree, T. B. (1999). Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. Journal of Pharmacy and Pharmacology, 51(1), 1-13. [Link]
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Rachmel, A., Hazelton, G. A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Semantic Scholar. [Link]
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Benzi, J. R. D. L., Rocha, A., Colombari, J. C., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
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Benzi, J. R. D. L., Rocha, A., Colombari, J. C., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. PubMed. [Link]
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Iwamura, A., Nakajima, M., Oda, S., et al. (2014). Kinetic analyses of furosemide acyl-glucuronide formation in liver microsomes. ResearchGate. [Link]
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Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2011). Analytical Techniques for Furosemide Determination. Open University Chemistry Journal. [Link]
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Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53-62. [Link]
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Vree, T. B., van der Ven, A. J., Verwey-van Wissen, C. P., & Guelen, P. J. (1995). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. Journal of Pharmacy and Pharmacology, 47(11), 964-9. [Link]
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Berry, L. M., et al. (2014). Species Difference in Glucuronidation Formation Kinetics with a Selective mTOR Inhibitor. Drug Metabolism and Disposition, 42(4), 708-718. [Link]
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Berry, L. M., et al. (2014). Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor. Drug Metabolism and Disposition, 42(4), 708-718. [Link]
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Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection Preliminary pharmacokinetics and effect of probenecid. Open University Chemistry Journal. [Link]
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The Enduring Effect: A Comparative Analysis of Furosemide Acyl Glucuronide and Other Loop Diuretics
For researchers and drug development professionals navigating the complexities of diuretic pharmacology, a nuanced understanding of not only the parent drug but also its metabolites is paramount. This guide provides an in-depth comparison of the diuretic activity of furosemide acyl glucuronide, the primary active metabolite of the widely prescribed loop diuretic furosemide, with its parent compound and other prominent loop diuretics such as bumetanide and torsemide. By synthesizing pharmacokinetic data, potency comparisons, and detailed experimental protocols, this document offers a comprehensive resource for evaluating the complete therapeutic profile of furosemide.
Introduction: Beyond the Parent Compound
Loop diuretics are a cornerstone in the management of fluid overload states associated with heart failure, liver cirrhosis, and renal disease.[1] Their primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle, leading to a profound increase in the excretion of sodium, chloride, and water.[2] While the activity of the parent drug is well-characterized, the contribution of its metabolites is often a critical, yet overlooked, aspect of its overall pharmacodynamic profile.
Furosemide undergoes significant metabolism, with approximately 50% of its clearance occurring through glucuronidation in the kidney and liver.[3][4] The resulting metabolite, this compound, is not an inert byproduct but possesses intrinsic diuretic activity.[3] Understanding the potency and pharmacokinetic profile of this metabolite is crucial for a complete appreciation of furosemide's duration of action and its clinical implications, particularly in patient populations with altered drug metabolism or elimination.
Mechanism of Action: Targeting the Na-K-2Cl Cotransporter
The diuretic effect of all loop diuretics, including furosemide and its active metabolite, is mediated by the blockade of the NKCC2 cotransporter located on the luminal membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[4] This inhibition disrupts the reabsorption of a significant portion of filtered sodium, potassium, and chloride, leading to their increased excretion in the urine and a subsequent osmotic diuresis.
Comparative Pharmacokinetics and Potency
A key differentiator among loop diuretics is their pharmacokinetic profile, which dictates their onset and duration of action. Furosemide itself has a relatively short half-life of approximately 1.5 to 2 hours.[5] However, the clinical diuretic effect often persists beyond what would be predicted by the parent drug's half-life alone. This prolonged activity is largely attributable to its active metabolite, this compound.
Furosemide and its acyl glucuronide exhibit a biphasic elimination pattern, with a second, slower elimination phase characterized by a half-life of 20-30 hours.[3][6] This extended presence of the active metabolite contributes to a sustained diuretic effect.
In terms of potency, this compound is estimated to have approximately 25% of the diuretic activity of the parent furosemide.[4] While less potent, its prolonged half-life means it significantly contributes to the overall therapeutic effect of a dose of furosemide.
The following table provides a comparative overview of the key pharmacokinetic and pharmacodynamic parameters of furosemide, its acyl glucuronide, and other common loop diuretics.
| Parameter | Furosemide | This compound | Bumetanide | Torsemide |
| Relative Potency (Oral) | 40 | ~160 (estimated) | 1 | 2-4 |
| Bioavailability | 10-100%[5] | N/A (Metabolite) | 80-100%[5] | 80-100%[7] |
| Half-life | 1.5-2 hours (initial phase)[5] | 20-30 hours (terminal phase)[3][6] | ~1 hour[5] | ~3.5 hours[5] |
| Duration of Action | 6-8 hours[8] | Contributes to prolonged effect | 4-6 hours[7] | 12-16 hours[7] |
Note: The relative potency of this compound is estimated based on its 25% activity relative to furosemide.
Clinical Significance of this compound
The presence of an active metabolite with a long half-life has several important clinical implications:
-
Prolonged Duration of Action: The extended half-life of this compound helps to explain why the diuretic effect of furosemide can last longer than its own half-life would suggest. This can be advantageous in maintaining a consistent diuresis.
-
Impact of Renal Impairment: In patients with renal failure, the elimination of both furosemide and its acyl glucuronide is impaired, leading to their accumulation.[3][9] This can potentiate the diuretic effect but also increases the risk of adverse effects. Therefore, dose adjustments and careful monitoring are crucial in this patient population.[2][3]
-
Post-Diuretic Sodium Retention: Following the initial intense diuresis from furosemide, a period of sodium retention can occur. The prolonged, lower-level activity of the acyl glucuronide metabolite may play a role in modulating this rebound effect.[3]
Experimental Protocol: In Vivo Evaluation of Diuretic Activity
To quantitatively assess and compare the diuretic activity of different compounds, a standardized in vivo model is essential. The following protocol, adapted from established methods, details a robust procedure for evaluating diuretic efficacy in a rat model.
Objective:
To determine and compare the diuretic activity of a test compound (e.g., this compound) against a standard diuretic (e.g., furosemide) and a negative control.
Materials:
-
Male Wistar rats (150-200g)
-
Metabolic cages designed for the separation and collection of urine
-
Oral gavage needles
-
Graduated cylinders
-
pH meter
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
Test compounds (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Standard diuretic: Furosemide (10 mg/kg)
-
Vehicle (e.g., 0.9% saline or 0.5% CMC)
Experimental Workflow:
Step-by-Step Methodology:
-
Animal Acclimatization and Preparation:
-
House male Wistar rats in individual metabolic cages for 24 hours before the experiment to allow for adaptation.
-
Fast the animals overnight with free access to water to ensure uniform gastric emptying and hydration status.
-
On the day of the experiment, administer a priming dose of normal saline (15 ml/kg, p.o.) to all animals to ensure adequate hydration and a baseline urine flow.
-
-
Grouping and Dosing:
-
Randomly divide the rats into experimental groups (n=6 per group), including a vehicle control group, a standard diuretic group (furosemide, 10 mg/kg), and one or more test groups receiving different doses of the compound of interest (e.g., this compound).
-
Administer the respective treatments orally via gavage.
-
-
Urine Collection and Analysis:
-
Immediately after dosing, place each rat in an individual metabolic cage.
-
Collect urine at predetermined intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).
-
For each collection period, measure the total urine volume.
-
Determine the pH of the freshly collected urine.
-
Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the diuretic index for each group to compare the diuretic effect relative to the control group.
-
Diuretic Action = (Mean urine volume of test group) / (Mean urine volume of control group)
-
Diuretic Index = (Diuretic action of test group) / (Diuretic action of standard group)
-
-
Calculate the total electrolyte excretion for each ion (concentration × volume).
-
Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to determine significant differences between the groups.
-
Conclusion
The diuretic activity of furosemide is a composite of the effects of the parent drug and its active metabolite, this compound. While less potent than furosemide, the acyl glucuronide's significantly longer half-life contributes to a sustained diuretic effect. This comprehensive understanding is vital for optimizing therapeutic strategies, especially in complex patient populations such as those with renal impairment. The provided experimental protocol offers a robust framework for the preclinical evaluation and comparison of new diuretic entities, ensuring a thorough characterization of their pharmacodynamic and pharmacokinetic profiles. For researchers in drug development, a deep dive into the metabolic fate and activity of lead compounds is not just an academic exercise but a critical step in developing safer and more effective therapies.
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A Senior Application Scientist's Guide to the Comparative Stability of Acyl Glucuronides
For researchers and professionals in drug development, understanding the metabolic fate of a xenobiotic is paramount. While glucuronidation is often viewed as a straightforward detoxification pathway, the formation of acyl glucuronides (AGs) from carboxylic acid-containing drugs introduces a layer of complexity that demands rigorous investigation.[1][2] These metabolites are not always benign, possessing an inherent chemical reactivity that can lead to intramolecular rearrangement and covalent binding with endogenous macromolecules, potentially triggering adverse drug reactions.[3][4] This guide provides an in-depth comparative analysis of the stability of different acyl glucuronides, supported by experimental data and detailed protocols to empower your research.
The Dichotomy of Acyl Glucuronide Reactivity: Hydrolysis vs. Acyl Migration
The stability of an acyl glucuronide is primarily dictated by two competing degradation pathways: hydrolysis and intramolecular acyl migration.[5][6] Hydrolysis cleaves the ester linkage, regenerating the parent carboxylic acid (aglycone) and glucuronic acid.[5] In contrast, acyl migration is an intramolecular rearrangement where the acyl group shifts from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, or C-4 positions.[5][7] This migration is a critical event, as the resulting positional isomers are generally more stable than the parent 1-β-O-acyl glucuronide but are not substrates for β-glucuronidase, potentially altering their pharmacokinetic and toxicological profiles.[5]
The balance between these pathways is influenced by several factors, most notably pH and the chemical structure of the aglycone.[1][8] Physiological pH (around 7.4) tends to favor acyl migration, a phenomenon that has significant implications for the in vivo behavior of these metabolites.[8][9]
Visualizing the Degradation Cascade
To better understand the competing pathways of acyl glucuronide degradation, the following workflow illustrates the potential fates of these reactive metabolites.
Caption: Fates of a 1-β-O-acyl glucuronide, illustrating the competing pathways of hydrolysis and acyl migration, and subsequent reactions.
Factors Influencing Acyl Glucuronide Stability: A Comparative Overview
The intrinsic stability of an acyl glucuronide is highly dependent on the physicochemical properties of the parent drug.[5] Electronic and steric effects play a crucial role in determining the susceptibility of the ester linkage to nucleophilic attack, either by water (hydrolysis) or by the adjacent hydroxyl groups on the glucuronic acid ring (acyl migration).[5][10]
Electronic Effects
The electron-withdrawing or electron-donating nature of substituents on the aglycone can significantly impact the electrophilicity of the carbonyl carbon in the ester linkage. A correlation has been observed between the degradation rate constants of acyl glucuronides derived from substituted benzoic acids and Hammett's sigma constants, a measure of the electronic effect of substituents.[10] Generally, electron-withdrawing groups increase the rate of degradation.[10]
Steric Hindrance
The steric bulk around the ester bond can also influence stability. Increased steric hindrance can shield the carbonyl carbon from nucleophilic attack, thereby slowing down both hydrolysis and acyl migration.[10] For instance, the presence of an α-methyl group in the (2S)-isomer of α-methyl-4-biphenylylacetic acid glucuronide appears to encumber intramolecular acyl migration, leading to a slower degradation rate compared to the (2R)-isomer.[10]
Comparative Stability of Acyl Glucuronides of Marketed Drugs
To illustrate the practical implications of these principles, the following table summarizes the in vitro stability of acyl glucuronides for several marketed drugs, categorized by their reported safety profiles. The degradation half-life (t½) in a buffer at physiological pH is a key indicator of their reactivity.
| Drug | Therapeutic Class | Safety Profile | Degradation t½ (hours) at pH 7.4 | Reference |
| Diclofenac | NSAID | Warning | ~1.2 | [11] |
| Tolmetin | NSAID | Withdrawn | ~0.5 | [12] |
| Suprofen | NSAID | Withdrawn | 1.4 | [9] |
| Ibuprofen | NSAID | Safe | ~20 | [13] |
| Naproxen | NSAID | Safe | ~40 | [14] |
| Gemfibrozil | Fibrate | Safe | ~100 | [13] |
Note: The half-life values are approximate and can vary depending on the specific experimental conditions.
As the data suggests, drugs that have been withdrawn from the market or carry warnings often form acyl glucuronides with significantly shorter half-lives, indicating higher reactivity.[7][15] This increased reactivity is associated with a greater propensity for acyl migration and subsequent covalent binding to proteins, a mechanism believed to contribute to idiosyncratic drug toxicity.[12][16]
Experimental Protocol for Assessing Acyl Glucuronide Stability
To enable a standardized comparison of acyl glucuronide stability in your own research, the following detailed protocol outlines an in vitro assay to determine the degradation half-life.
Objective: To determine the in vitro degradation half-life of an acyl glucuronide in a buffered solution at physiological pH and temperature.
Materials:
-
Acyl glucuronide of interest (synthesized or biosynthesized)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Incubator or water bath set to 37°C
-
HPLC or UPLC system with UV or Mass Spectrometric (MS) detection
-
Analytical column suitable for separating the acyl glucuronide, its isomers, and the aglycone (e.g., C18 column)
-
Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid or ammonium acetate)
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
Autosampler vials
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro acyl glucuronide stability assay.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the acyl glucuronide in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Prepare the 0.1 M phosphate buffer and adjust the pH to 7.4. Pre-warm the buffer to 37°C.
-
-
Initiation of the Reaction:
-
To initiate the degradation experiment, dilute a small volume of the acyl glucuronide stock solution into the pre-warmed pH 7.4 buffer to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock solution is minimal (typically <1%) to avoid affecting the reaction kinetics.
-
Vortex the solution gently to mix. This is your t=0 sample. Immediately withdraw an aliquot and quench it as described in step 4.
-
-
Incubation and Sampling:
-
Place the reaction mixture in a 37°C incubator or water bath.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected stability of the acyl glucuronide.
-
-
Sample Quenching and Processing:
-
Immediately add the withdrawn aliquot to a tube containing a set volume of cold quenching solution (e.g., 2-3 volumes of acetonitrile with 1% formic acid). The acidic condition will halt the degradation process.[17][18]
-
Vortex the quenched sample and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate any proteins and particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Analytical Method:
-
Develop an LC-MS/MS method capable of separating the parent 1-β-O-acyl glucuronide from its rearrangement isomers and the aglycone.[19]
-
Inject the samples onto the LC-MS/MS system and record the peak areas for the parent acyl glucuronide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent acyl glucuronide remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percentage of the parent acyl glucuronide remaining versus time.
-
The degradation of the parent acyl glucuronide typically follows first-order kinetics. Therefore, the slope of the linear regression of this plot will be equal to the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k
-
Conclusion
The stability of acyl glucuronides is a critical parameter in the safety assessment of carboxylic acid-containing drugs. A thorough understanding of the factors influencing their reactivity and a standardized approach to their in vitro stability testing are essential for drug development professionals. By employing the comparative data and the detailed experimental protocol provided in this guide, researchers can make more informed decisions in lead optimization and candidate selection, ultimately contributing to the development of safer medicines. The inherent reactivity of acyl glucuronides underscores the importance of moving beyond a simple view of glucuronidation as a detoxification pathway and embracing a more nuanced, structure- and stability-informed risk assessment.[7][15]
References
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Ding, A., Ojingwa, J. C., McDonagh, A. F., Burlingame, A. L., & Benet, L. Z. (1993). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. Proceedings of the National Academy of Sciences, 90(9), 3797–3801. [Link]
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Iwamura, A., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Current Drug Metabolism, 19(11), 929-940. [Link]
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Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides: toxicological and analytical implications. Clinical Pharmacokinetics, 22(4), 294–315. [Link]
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Regan, S. L., & Maggs, J. L. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(8-9), 427–449. [Link]
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Li, W., & Jia, L. (2019). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 33(11), e4649. [Link]
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Boelsterli, U. A. (1993). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 25(2), 119-131. [Link]
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Krona, A., et al. (2022). Driving to a Better Understanding of Acyl Glucuronide Transformations Using NMR and Molecular Modeling. Chemical Research in Toxicology, 35(3), 446-457. [Link]
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Ding, A., et al. (1993). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 90(9), 3797-3801. [Link]
-
Gant, T. W., et al. (2012). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 42(10), 967-975. [Link]
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Nakajima, M., et al. (2021). Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. Metabolites, 11(8), 534. [Link]
-
Smith, P. C., et al. (1993). Covalent binding of suprofen acyl glucuronide to albumin in vitro. Xenobiotica, 23(4), 447-457. [Link]
-
Stachulski, A. V. (2011). Chemistry and reactivity of acyl glucuronides. Current Drug Metabolism, 12(7), 646-663. [Link]
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Bradshaw, P. R., et al. (2011). Acyl glucuronide reactivity in perspective. Drug Metabolism Reviews, 43(2), 183-199. [Link]
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Iwamura, A., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Current Drug Metabolism, 19(11), 929-940. [Link]
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Le, H., et al. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Journal of Medicinal Chemistry, 65(15), 10565-10573. [Link]
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Le, H., et al. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Journal of Medicinal Chemistry, 65(15), 10565-10573. [Link]
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Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemical Research in Toxicology, 16(1), 2-13. [Link]
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Baba, T., & Yoshioka, T. (2009). Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions. Chemical Research in Toxicology, 22(2), 365-374. [Link]
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Chen, Z., et al. (2007). A simple in vitro model to study the stability of acylglucuronides. Journal of Pharmacological and Toxicological Methods, 55(1), 91-95. [Link]
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Berry, A., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(4), 620-633. [Link]
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Zhang, S., et al. (2015). Acylglucuronide in alkaline conditions: Migration vs. hydrolysis. Drug Metabolism and Disposition, 43(11), 1731-1738. [Link]
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Chaimbault, P., et al. (2004). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. [Link]
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Yuan, L., & Liu, D. Q. (2006). Drug Acyl Glucuronides: Reactivity and Analytical Implication. Current Pharmaceutical Analysis, 2(3), 259-272. [Link]
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Hyneck, M. L., Munafo, A., & Benet, L. Z. (1988). Effect of pH on acyl migration and hydrolysis of tolmetin glucuronide. Drug Metabolism and Disposition, 16(2), 322–324. [Link]
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Iwamura, A., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. ResearchGate. [Link]
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Vuda, M., et al. (2019). QSPR modelling of in vitro degradation half-life of acyl glucuronides. SAR and QSAR in Environmental Research, 30(12), 903-918. [Link]
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Benchmarking Novel Analytical Techniques for Furosemide Metabolite Analysis: A Comparative Guide
In the landscape of pharmaceutical analysis, the accurate quantification of drugs and their metabolites is paramount for understanding pharmacokinetics, ensuring therapeutic efficacy, and maintaining regulatory compliance. Furosemide, a potent loop diuretic, is widely prescribed for conditions like congestive heart failure and edema. Its primary route of metabolism involves glucuronidation, making the analysis of its major metabolite, furosemide glucuronide, as critical as the parent drug itself.[1][2][3] This guide provides an in-depth comparison of established and novel analytical techniques for the comprehensive analysis of furosemide and its metabolites, offering researchers and drug development professionals the insights needed to select the most appropriate methodology for their specific applications.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For years, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has been the cornerstone of bioanalytical labs for its unparalleled sensitivity and specificity.[4][5][6] This technique remains the benchmark against which novel methods are measured.
Principle of Operation & Rationale
The power of LC-MS/MS lies in its hybrid nature. The liquid chromatography component separates furosemide and its metabolites from the complex biological matrix (e.g., plasma, urine) based on their physicochemical properties.[4] The tandem mass spectrometer then provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This two-tiered approach minimizes matrix effects and allows for confident quantification even at very low concentrations.[1]
-
Expertise in Action : The choice of a C18 reversed-phase column is standard for furosemide analysis due to the non-polar nature of the parent drug.[7][8] However, for simultaneous analysis of the more polar glucuronide metabolite, a polar-modified C18 or a biphenyl phase can offer improved retention and peak shape.[9] The mobile phase is typically a gradient of acetonitrile or methanol with water containing a small amount of formic acid to ensure efficient ionization in the mass spectrometer.[9]
Typical Experimental Workflow
The robustness of an LC-MS/MS method is heavily dependent on the sample preparation procedure. The goal is to remove proteins and other interfering substances from the sample. Common techniques include:
-
Protein Precipitation (PPT) : A simple and fast method where a solvent like acetonitrile is added to precipitate plasma proteins.[1] While efficient, it can be less clean than other methods.
-
Liquid-Liquid Extraction (LLE) : Offers a cleaner sample by partitioning the analytes of interest into an immiscible organic solvent.[2][7]
-
Solid-Phase Extraction (SPE) : Provides the cleanest samples and allows for pre-concentration of the analyte, leading to enhanced sensitivity.[10] This is often the method of choice for challenging matrices or when very low detection limits are required.
Caption: General workflow for LC-MS/MS analysis of furosemide.
The Evolution: Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS
Building upon the foundation of conventional HPLC, Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm). This innovation allows for significantly faster analysis times and improved chromatographic resolution.[11]
Performance Advantages over HPLC-MS/MS
-
Speed and Throughput : UHPLC can reduce run times from over 10 minutes to just a few minutes, dramatically increasing sample throughput in a high-demand laboratory setting.
-
Resolution and Sensitivity : The higher efficiency of UHPLC columns leads to sharper, narrower peaks. This not only improves the separation of furosemide from its metabolites and endogenous interferences but can also increase the signal-to-noise ratio, thereby enhancing sensitivity.[11]
-
Reduced Solvent Consumption : The shorter run times and lower flow rates associated with UHPLC result in a significant reduction in solvent usage, making it a "greener" and more cost-effective alternative.
A validated UHPLC-MS/MS method for furosemide in human urine demonstrated an assay range of 0.100 – 50.0 μg/mL with a simple solid-phase extraction from just 10 μL of urine.[10]
Novel and Emerging Techniques: A Comparative Look
While UHPLC-MS/MS represents a significant advancement, other novel techniques are emerging with unique advantages for specific applications.
Supercritical Fluid Chromatography (SFC)-MS/MS
SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[12][13]
-
Principle & Causality : Supercritical CO2 has low viscosity and high diffusivity, properties that are intermediate between a gas and a liquid.[13] This allows for very fast separations at lower backpressures compared to HPLC/UHPLC.[14] By adding a small amount of an organic modifier like methanol, the polarity of the mobile phase can be tuned to elute a wide range of compounds.[13]
-
Key Advantages :
-
Green Chemistry : SFC drastically reduces the consumption of organic solvents, often by up to 90%, making it an environmentally sustainable choice.[15]
-
Unique Selectivity : SFC can provide different selectivity compared to reversed-phase LC, which can be advantageous for resolving complex mixtures or isomers.[14]
-
Speed : The low viscosity of the mobile phase enables high flow rates and rapid analyses.[13][14]
-
-
Current Status : While still an emerging technique in routine bioanalysis, SFC is gaining traction, particularly in the pharmaceutical industry for both chiral and achiral separations.[13][14] Its application to furosemide analysis offers a promising green alternative to traditional LC methods.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules in a narrow capillary tube based on their charge-to-size ratio under the influence of an electric field.
-
Principle & Causality : Ions move at different velocities in the electrolyte-filled capillary when a voltage is applied, leading to separation. This technique is highly efficient and requires minimal sample and reagent volumes.
-
Performance for Furosemide : CE has been successfully applied to the rapid analysis of furosemide in urine.[16] When coupled with laser-induced fluorescence (LIF) detection, it allows for direct sample injection without extensive cleanup.[16] Furthermore, coupling CE to a mass spectrometer (CE-MS) provides direct confirmation of furosemide, combining high separation efficiency with specific detection.[16]
-
Niche Application : CE excels in situations where sample volume is extremely limited and high separation efficiency is required. Its simplicity and speed make it suitable for rapid screening assays.[16]
Electrochemical Sensors
Electrochemical sensors represent a paradigm shift from chromatography-based methods, offering the potential for rapid, portable, and low-cost analysis.
-
Principle & Causality : These sensors typically use a modified electrode that catalyzes the electrochemical oxidation of furosemide.[17] This reaction generates a measurable electrical current that is proportional to the concentration of furosemide in the sample. Various nanomaterials, such as gold nanoparticles, are used to modify the electrode surface to enhance sensitivity and selectivity.[17]
-
Performance Metrics : Recent research has demonstrated electrochemical sensors capable of detecting furosemide at picomolar concentrations.[18] For instance, a sensor using a tranexamic acid-gold nanoparticle modified glassy carbon electrode showed a linear response for furosemide with a detection limit of 5 µM.[17]
-
Advantages & Limitations : The primary advantage is the potential for real-time, on-site analysis without the need for bulky and expensive chromatography equipment.[17] However, the main challenge lies in the analysis of complex biological matrices like plasma, where endogenous compounds can interfere with the electrochemical signal.[19] Therefore, while promising for screening purposes or analysis in simpler matrices, their application in quantitative bioanalysis from complex samples requires further development to match the specificity of MS-based methods.
Head-to-Head Performance Comparison
To aid in the selection of the most appropriate technique, the following table summarizes the key performance characteristics of the discussed methods.
| Technique | Principle | Sample Prep Complexity | Analysis Time | Sensitivity (Typical LOQ) | Specificity | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | Chromatographic separation followed by mass analysis | Moderate to High (PPT, LLE, SPE) | 10-20 min | Low ng/mL | Very High | Gold standard, robust, widely available | Slower throughput, higher solvent use |
| UHPLC-MS/MS | High-efficiency chromatographic separation with mass analysis | Moderate to High (PPT, LLE, SPE) | 2-5 min | Sub-ng/mL to low ng/mL[10] | Very High | High throughput, high resolution, reduced solvent use | Higher initial instrument cost |
| SFC-MS/MS | Supercritical fluid separation with mass analysis | Moderate | < 5 min | Comparable to LC-MS/MS | High | "Green" chemistry, fast, unique selectivity[14][15] | Less suitable for highly polar compounds, newer technology |
| CE-MS | Electrophoretic separation with mass analysis | Low to Moderate | < 10 min | Low ng/mL | High | High efficiency, low sample volume, fast screening[16] | Less robust for complex matrices, potential for migration time shifts |
| Electrochemical Sensors | Direct electrochemical oxidation/reduction | Low | < 1 min | pM to µM range[17][18] | Moderate | Rapid, portable, low cost, real-time potential | Susceptible to matrix interference, lower specificity |
Decision-Making Framework for Method Selection
The optimal analytical technique is dictated by the specific research question and available resources. The following logic diagram can guide researchers in their decision-making process.
Caption: A decision tree for selecting an analytical technique.
Detailed Protocol: Validated UHPLC-MS/MS Method for Furosemide in Human Urine
This section provides an example of a robust, validated protocol based on published methodologies.[10]
1. Materials and Reagents:
-
Furosemide and Furosemide-d5 (internal standard) reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) plate (e.g., mixed-mode cation exchange)
2. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of water.
-
Equilibrate the wells with 200 µL of 1% formic acid in water.
-
In a separate 96-well plate, mix 10 µL of urine sample with internal standard solution and 290 µL of 1% formic acid.
-
Load the 300 µL pre-mixed sample onto the conditioned SPE plate.
-
Wash the wells with 200 µL of 10 mM ammonium carbonate.
-
Elute the analytes with two 100 µL aliquots of methanol into a clean collection plate.
-
Dilute the eluent with 600 µL of water, vortex for 10 minutes, and inject for analysis.
3. UHPLC-MS/MS Conditions:
-
UHPLC System: AB Sciex Exion or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute furosemide, followed by re-equilibration.
-
Injection Volume: 2 µL
-
Mass Spectrometer: AB Sciex 6500+ QTRAP or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Furosemide: m/z 329.0 → 285.0 (Quantifier), 329.0 → 205.0 (Qualifier)
-
Furosemide-d5 (IS): m/z 334.0 → 206.0
-
4. Validation:
-
The method should be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[10]
Conclusion and Future Outlook
While LC-MS/MS, particularly with UHPLC, remains the definitive gold standard for the quantitative analysis of furosemide and its metabolites in complex biological matrices, the analytical landscape is continually evolving. Novel techniques such as SFC-MS/MS offer a compelling "green" alternative with high throughput capabilities. Capillary electrophoresis holds a strong position for sample-limited screening applications, and electrochemical sensors show immense promise for future point-of-care diagnostics. The choice of technique should be a strategic one, balancing the need for sensitivity, specificity, and throughput with considerations of cost, environmental impact, and the specific demands of the research or clinical question at hand. As these novel technologies mature, they will undoubtedly play an increasingly important role in the field of drug metabolite analysis.
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Rapid Analysis of Furosemide in Human Urine by Capillary Electrophoresis With Laser-Induced Fluorescence and Electrospray Ionization-Ion Trap Mass Spectetric Detection. PubMed. Available at: [Link]
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ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. undp.org. Available at: [Link]
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Analytical Techniques for Furosemide Determination. Taylor & Francis Online. Available at: [Link]
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Electrochemical Determination of Furosemide Drug at Tranexamic Acid Gold Nanoparticles Modified Glassy Carbon Electrode. ProQuest. Available at: [Link]
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HPLC analysis of furosemide în rat plasma. Farmacia Journal. Available at: [Link]
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Determination of furosemide in plasma and urine using monolithic silica rod liquid chromatography. ResearchGate. Available at: [Link]
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Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. PubMed. Available at: [Link]
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LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Phenomenex. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Furosemide Acyl Glucuronide in a Laboratory Setting
Introduction: Understanding Furosemide Acyl Glucuronide
This compound is the major metabolite of Furosemide, a potent loop diuretic used in the treatment of edema and hypertension.[1][2] In research and development, it is studied to understand the pharmacokinetics and metabolism of its parent drug.[3][4] While a Safety Data Sheet (SDS) may classify the pure substance as not dangerous according to the Globally Harmonized System (GHS)[5], it is imperative to recognize that its disposal is governed by its nature as a pharmaceutical chemical waste.
The environmental impact of improper pharmaceutical disposal is a significant global concern.[6] Active pharmaceutical ingredients (APIs) and their metabolites can contaminate waterways and soil, posing risks to ecosystems and human health.[7][8][9] These residues can have toxic effects on wildlife, disrupt endocrine systems, and contribute to the rise of antimicrobial resistance.[7][10] Therefore, the responsible management of this compound waste is not merely a regulatory hurdle but a critical component of sustainable scientific practice.
A key characteristic of this compound is its instability in aqueous solutions. It is particularly unstable in highly acidic (pH < 2.8) and neutral to alkaline (pH > 5.6) conditions, where it undergoes hydrolysis.[1] Its maximum stability is at approximately pH 3.2.[1] This chemical property is crucial when considering disposal pathways, as mixing with other chemical wastes could accelerate its degradation into furosemide and other secondary products, complicating the waste stream.[1]
| Property | Information | Source(s) |
| Chemical Name | 1-[5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] β-D-glucopyranuronic acid | [5][11] |
| CAS Number | 72967-59-0 | [5][11][12] |
| Molecular Formula | C18H19ClN2O11S | [5][11][12] |
| Molecular Weight | 506.87 g/mol | [5][13] |
| Appearance | Yellow Amorphous Solid | [5] |
| Stability | Unstable in highly acidic (pH < 2.8) and neutral to alkaline (pH > 5.6) aqueous solutions. Maximum stability at ~pH 3.2. | [1] |
| Primary Hazard | Environmental contaminant as a pharmaceutical waste. | [6][7][8] |
The Regulatory Landscape: Ensuring Compliance
The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15][16] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during the handling of hazardous materials.[17][18]
Key Regulatory Pillars:
-
EPA (RCRA): This is the cornerstone of hazardous waste management. RCRA mandates a "cradle-to-grave" approach, meaning waste must be tracked from its point of generation to its final, environmentally sound disposal.[15] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the volume of hazardous waste produced monthly, with different regulatory requirements for each.
-
OSHA: OSHA's Hazard Communication Standard (HCS) and regulations for handling hazardous drugs are designed to protect laboratory personnel.[19] This includes requirements for proper labeling, employee training, and the availability of personal protective equipment (PPE).[17][20]
-
Department of Transportation (DOT): The DOT regulates the packaging and transportation of hazardous materials, which is typically handled by the licensed waste disposal vendor.[20]
Understanding your institution's generator status and having a comprehensive chemical waste management plan are the first steps toward ensuring compliance.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste, from the point of generation to its ultimate removal from the laboratory.
Caption: Decision workflow for the disposal of this compound.
Protocol Details:
-
Waste Identification and Classification:
-
Causality: All waste must be properly identified to ensure it is managed according to regulatory requirements.[14] Although pure this compound may not be listed as an RCRA hazardous waste, it must be treated as a regulated, non-hazardous pharmaceutical waste. It should never be disposed of down the drain or in the regular trash.[21][22] Sewer disposal allows APIs to enter waterways, as wastewater treatment plants are often not equipped to filter them out.[6][9]
-
Procedure: Treat all solid this compound, solutions containing it, and labware (e.g., pipette tips, vials, gloves) with gross contamination as chemical waste.
-
-
Segregation:
-
Causality: Segregating waste streams prevents dangerous chemical reactions, protects personnel, and avoids the costly process of having to manage a large volume of mixed, unknown waste.[22][23] Mixing this compound with acidic or basic waste could cause it to hydrolyze, altering its chemical nature.[1]
-
Procedure: Collect this compound waste in a dedicated container. Do not mix it with other waste streams such as solvents, strong acids/bases, or biohazardous materials.[24]
-
-
Containment:
-
Causality: Proper containment is mandated by OSHA and the EPA to prevent leaks and spills during handling, storage, and transport.[16][17] The container material must be compatible with the chemical to avoid degradation of the container itself.
-
Procedure:
-
Use a sturdy, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are a suitable choice.
-
Ensure the container is clean and in good condition before use.[16]
-
For liquid waste, fill the container to no more than 90% capacity to allow for expansion and prevent spills.[15]
-
-
-
Labeling:
-
Causality: Accurate labeling is a critical safety and compliance requirement.[25] It communicates the container's contents and associated hazards to all laboratory personnel and waste handlers.[14]
-
Procedure:
-
As soon as the first drop of waste enters the container, affix a completed hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must clearly state: "Hazardous Waste".
-
List all chemical constituents by their full name (no abbreviations) and their approximate concentrations.
-
Indicate the date when waste was first added (the "Accumulation Start Date").[26]
-
-
-
Storage and Accumulation:
-
Causality: Regulations strictly govern where and for how long waste can be stored. A Satellite Accumulation Area (SAA) allows for the safe collection of waste at its point of generation under the control of lab personnel.[26]
-
Procedure:
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory staff.[16]
-
Always keep the waste container securely closed, except when adding waste.[22]
-
Use a secondary containment bin (a larger, chemically resistant tray or bucket) to capture any potential leaks from the primary container.[22]
-
-
-
Disposal and Removal:
-
Causality: To comply with EPA regulations, accumulated waste must be removed from the laboratory in a timely manner by a licensed disposal company.[21] High-temperature incineration is the preferred method for destroying pharmaceutical waste, as it ensures the complete breakdown of the active ingredient.[27]
-
Procedure:
-
Once the waste container is full or has been in the lab for the maximum allowed time (typically 12 months for SAAs, but institutional policies may be stricter)[26], contact your EHS department to request a waste pickup.
-
Ensure all labeling is accurate and legible for the pickup team.
-
Your EHS department will manage the transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction.[28]
-
-
Spill Management and Contingency Planning
Accidents can happen, and a prepared response is essential for safety.
-
Minor Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Don appropriate PPE: safety goggles, a lab coat, and two pairs of nitrile gloves.
-
If the material is a solid, gently cover it with absorbent pads to prevent it from becoming airborne. Do not dry sweep.
-
If it is a liquid, absorb the spill with a chemical spill kit or absorbent pads.
-
Clean the area with soap and water.
-
Collect all contaminated materials (pads, gloves, etc.) in a dedicated hazardous waste container. Label it appropriately.
-
-
Major Spill (Large quantity or outside of containment):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response number immediately.
-
Prevent others from entering the area.
-
Provide details of the spilled substance to the emergency response team.
-
All laboratories should have a written emergency contingency plan and ensure that spill kits are readily available and staff are trained in their use.[16]
Conclusion: Fostering a Culture of Responsibility
The proper disposal of this compound is a multi-faceted process grounded in scientific understanding, regulatory compliance, and a commitment to environmental protection. By internalizing the principles and procedures outlined in this guide, researchers and scientists can ensure that their work is conducted not only at the cutting edge of innovation but also with the highest standards of safety and responsibility. This builds trust, protects our environment, and reinforces the integrity of the scientific enterprise.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
